1,2-Oxazinan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxazinan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-4-2-1-3-7-5-4/h1-3H2,(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCHDDWMFBETRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,2-Oxazinan-3-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 1,2-Oxazinan-3-one is limited in publicly accessible literature. This guide has been compiled by leveraging established principles of organic chemistry and extrapolating data from closely related analogues within the 1,2-oxazine family. The experimental protocols and characterization data provided are predictive and intended for guidance in future research.
Introduction
This compound is a heterocyclic organic compound belonging to the oxazine class of molecules. Its six-membered ring contains an oxygen and a nitrogen atom adjacent to each other, with a carbonyl group at the 3-position. This structure, featuring a cyclic N-acyl hemiaminal ether linkage, suggests a unique chemical profile with potential for diverse reactivity and biological applications. The oxazine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the predicted chemical properties, synthesis, and characterization of this compound.
Predicted Chemical and Physical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₄H₇NO₂ | Structural analysis |
| Molecular Weight | 101.10 g/mol | Calculation from molecular formula |
| Appearance | Colorless to pale yellow solid or oil | General property of similar small heterocyclic compounds |
| Melting Point | Expected to be a low-melting solid | Comparison with related lactams and oxazinanones |
| Boiling Point | Estimated > 200 °C (with potential decomposition) | Extrapolation from similar heterocyclic structures |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols, acetone); sparingly soluble in nonpolar solvents; likely soluble in water. | Presence of polar carbonyl and N-H groups |
| pKa | The N-H proton is weakly acidic, typical of lactams. | Electronic effects of the adjacent oxygen and carbonyl group |
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not documented, a plausible synthetic route involves the cyclization of a γ-hydroxy hydroxamic acid or a related derivative. The reactivity of this compound is dictated by the functional groups present: the lactam (cyclic amide) and the N-O bond.
Proposed Synthesis
A potential synthetic pathway could involve the intramolecular cyclization of a suitable precursor, such as 4-hydroxybutanehydroxamic acid. This precursor could be synthesized from γ-butyrolactone.
Hypothetical Experimental Protocol:
-
Synthesis of 4-hydroxybutanehydroxamic acid:
-
γ-Butyrolactone is reacted with hydroxylamine in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol.
-
The reaction mixture is stirred at room temperature for several hours.
-
Acidification of the reaction mixture would yield the desired 4-hydroxybutanehydroxamic acid, which can be purified by crystallization or chromatography.
-
-
Cyclization to this compound:
-
The purified 4-hydroxybutanehydroxamic acid is dissolved in a high-boiling point solvent (e.g., toluene or xylene).
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the cyclized product.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Predicted Reactivity
-
N-Alkylation/N-Acylation: The nitrogen atom can be alkylated or acylated under basic conditions.
-
Ring-Opening Reactions: The lactam ring can be opened by hydrolysis under acidic or basic conditions to yield 4-hydroxybutanehydroxamic acid. Reductive cleavage of the N-O bond is also a possibility using reducing agents like zinc in acetic acid or catalytic hydrogenation.
-
Reduction of the Carbonyl Group: The carbonyl group can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride, which would likely also cleave the N-O bond.
Spectroscopic Characterization
The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral data.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3200-3400 | N-H stretch | Medium, broad |
| 2850-2960 | C-H stretch (alkane) | Medium |
| 1680-1720 | C=O stretch (lactam) | Strong |
| 1050-1150 | C-O stretch | Strong |
The IR spectrum is expected to be characterized by a strong carbonyl absorption for the lactam and a broad N-H stretching band.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃, predicted):
-
δ ~ 2.0-2.2 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
δ ~ 2.5-2.7 ppm (triplet, 2H, -CH₂-C=O)
-
δ ~ 3.9-4.1 ppm (triplet, 2H, -O-CH₂-)
-
δ ~ 7.0-8.0 ppm (broad singlet, 1H, N-H)
¹³C NMR (in CDCl₃, predicted):
-
δ ~ 25-30 ppm (-CH₂-CH₂-CH₂-)
-
δ ~ 30-35 ppm (-CH₂-C=O)
-
δ ~ 65-70 ppm (-O-CH₂-)
-
δ ~ 170-175 ppm (C=O)
These predicted chemical shifts are based on the expected electronic environment of the protons and carbons in the this compound ring.[5][6][7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 101. Common fragmentation patterns would likely involve the loss of CO, and cleavage of the ring to produce characteristic fragment ions.[1][8]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the proposed synthesis and characterization of this compound.
Logical Relationship for Biological Screening
Given that many oxazine derivatives show biological activity, a logical workflow for preliminary biological screening of the novel compound this compound is presented below.
Conclusion
This compound represents an intriguing yet underexplored heterocyclic scaffold. Based on the principles of organic chemistry, it is predicted to be a reactive molecule with potential for further functionalization and as a building block in the synthesis of more complex molecules. The synthetic and characterization methodologies outlined in this guide provide a foundational framework for researchers to begin exploring this compound. Further investigation into its synthesis, reactivity, and biological properties is warranted to unlock its full potential in medicinal chemistry and drug development.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 97. Infrared spectra and structure of some 1,3-oxazine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. scielo.br [scielo.br]
- 8. article.sapub.org [article.sapub.org]
Biological Activity of 1,3-Oxazinan-2-one Analogs: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the biological activity of 1,3-oxazinan-2-one analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Due to a notable scarcity of published research on the biological activities of 1,2-Oxazinan-3-one analogs, this guide focuses on the closely related and well-documented 1,3-Oxazinan-2-one scaffold. The information presented herein is intended to serve as a valuable resource for the design and development of novel therapeutic agents based on this privileged heterocyclic core.
The primary biological activity highlighted in the current literature for 1,3-oxazinan-2-one analogs is their potential as anticancer agents, particularly as tubulin polymerization inhibitors.[1][2] This guide will delve into the quantitative data available, the experimental methodologies employed to determine these activities, and the logical workflow of their evaluation.
Anticancer Activity of Oxazinonaphthalene-3-one Derivatives
A series of oxazinonaphthalene-3-one analogs, which are structurally classified as 1,3-oxazinan-2-ones, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[1][2] Several of these compounds have demonstrated significant to moderate antiproliferative effects.[2]
The in vitro antiproliferative activities of synthesized oxazinonaphthalene-3-one analogs were assessed against four human cancer cell lines: MCF-7 (breast adenocarcinoma), MCF-7/MX (mitoxantrone-resistant breast adenocarcinoma), A-2780 (ovarian carcinoma), and A2780/RCIS (cisplatin-resistant ovarian carcinoma). The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.
| Compound | MCF-7 | MCF-7/MX | A-2780 | A2780/RCIS |
| 4d | >100 | 20.34 ± 2.15 | 22.81 ± 1.93 | 52.8 ± 3.28 |
| 5c | 15.24 ± 1.24 | 10.18 ± 0.98 | 8.42 ± 0.52 | 12.83 ± 1.03 |
| 5g | 20.81 ± 1.53 | 8.24 ± 0.67 | 4.47 ± 0.31 | 6.82 ± 0.49 |
| CA-4 | 0.021 ± 0.003 | 0.018 ± 0.002 | 0.009 ± 0.001 | 0.013 ± 0.002 |
| CA-4 (Combretastatin A-4) was used as a positive control. |
The data suggests that the substitution pattern on the phenyl ring significantly influences the cytotoxic activity of these compounds. Notably, the presence of trimethoxy groups on the phenyl ring, as seen in compounds 4d , 5c , and 5g , appears to be crucial for potent antiproliferative activity.[2] Furthermore, the nature of the substituent at the N-2 position of the oxazinan-2-one ring also plays a role, with a benzyl group (5g ) showing enhanced activity compared to a methyl group.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of the reported biological activities.
The antiproliferative activity of the 1,3-oxazinan-2-one analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][3]
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Human cancer cell lines (MCF-7, MCF-7/MX, A-2780, and A2780/RCIS) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating the anticancer activity of 1,3-oxazinan-2-one analogs and a simplified representation of their proposed mechanism of action.
References
- 1. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on 1,2-Oxazinan-3-one: A Survey of a Sparsely Explored Heterocycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-oxazinane scaffold, a six-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, represents a core structure with potential for diverse applications in medicinal chemistry and materials science. The introduction of a carbonyl group at the 3-position, yielding 1,2-Oxazinan-3-one, creates a cyclic hydroxamate analogue with intriguing electronic and conformational properties. Despite the interest in related oxazine structures, a comprehensive review of the scientific literature reveals that the parent compound, this compound, remains a largely unexplored chemical entity. This technical guide aims to provide an in-depth overview of the currently available information on this specific heterocycle, drawing from the limited initial studies and data on closely related derivatives to highlight its potential and guide future research endeavors.
Synthesis and Characterization
Detailed experimental protocols for the synthesis of the parent this compound are notably absent in the current body of scientific literature. While numerous methods exist for the synthesis of substituted 1,2-oxazine and 1,3-oxazine derivatives, a direct and well-characterized route to the unsubstituted this compound has not been prominently reported.
Hypothetically, a potential synthetic pathway could involve the cyclization of a γ-halohydroxamic acid or the ring-closing metathesis of an appropriately functionalized acyclic precursor. The logical workflow for such a synthetic exploration is outlined below.
Caption: Proposed workflow for the synthesis and characterization of this compound.
Spectroscopic Data
Due to the lack of reported synthesis, no experimental spectroscopic data for this compound is available. However, based on the analysis of related structures, the following characteristic signals can be predicted:
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | ~4.0-4.5 ppm (t) | -O-CH₂- |
| ~2.5-3.0 ppm (t) | -CO-CH₂- | |
| ~2.0-2.5 ppm (m) | -CH₂-CH₂-CH₂- | |
| Broad singlet | N-H | |
| ¹³C NMR | ~170-175 ppm | C=O (amide) |
| ~65-70 ppm | -O-CH₂- | |
| ~30-35 ppm | -CO-CH₂- | |
| ~20-25 ppm | -CH₂-CH₂-CH₂- | |
| IR Spectroscopy | ~3200-3400 cm⁻¹ (broad) | N-H stretch |
| ~1650-1680 cm⁻¹ (strong) | C=O stretch (amide I) |
Potential Biological Activity and Signaling Pathways
While no biological studies have been conducted on this compound itself, the broader class of oxazine derivatives has shown a wide range of pharmacological activities. For instance, certain substituted 1,2-oxazines have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The potential mechanism of action could involve the binding of the oxazine derivative to the active site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.
Caption: Hypothetical signaling pathway of acetylcholinesterase inhibition by a this compound derivative.
Conclusion and Future Directions
The core heterocyclic compound, this compound, represents a significant gap in the current landscape of chemical research. The lack of established synthetic routes and characterization data hinders the exploration of its potential applications. The development of a reliable and scalable synthesis is the crucial first step for the scientific community. Following this, a thorough investigation of its physicochemical properties, reactivity, and biological activity is warranted. Given the diverse bioactivities of related oxazine derivatives, it is plausible that this compound and its derivatives could emerge as valuable scaffolds in drug discovery and other areas of chemical science. This guide serves as a call to action for researchers to delve into the chemistry of this promising, yet understudied, molecule.
Spectroscopic Characterization of 1,2-Oxazinan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data expected for the characterization of 1,2-Oxazinan-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures, such as 1,3-oxazinan-2-one and other cyclic hydroxamates, to present a predicted spectroscopic profile. This document aims to serve as a valuable resource for the synthesis, identification, and purification of this compound and its derivatives.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on the analysis of its functional groups and comparison with structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | -CH₂- | ~ 2.0 - 2.5 | Triplet | ~ 6-7 |
| 5 | -CH₂- | ~ 1.8 - 2.2 | Multiplet | ~ 6-7 |
| 6 | -CH₂-O- | ~ 4.2 - 4.6 | Triplet | ~ 6-7 |
| 2 | N-OH | ~ 9.0 - 11.0 | Broad Singlet | - |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Carbon | Predicted Chemical Shift (δ, ppm) |
| 3 | C=O | ~ 165 - 175 |
| 4 | -CH₂- | ~ 25 - 35 |
| 5 | -CH₂- | ~ 20 - 30 |
| 6 | -CH₂-O- | ~ 65 - 75 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (stretch, H-bonded) | 3100 - 3300 | Broad, Medium |
| C-H (stretch, sp³) | 2850 - 3000 | Medium |
| C=O (lactam stretch) | 1650 - 1690 | Strong |
| C-N (stretch) | 1200 - 1300 | Medium |
| C-O (stretch) | 1000 - 1100 | Medium |
Sample preparation: KBr pellet or thin film.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion |
| 101 | [M]⁺ (Molecular Ion) |
| 73 | [M - CO]⁺ |
| 56 | [M - CO₂H]⁺ |
| 44 | [C₂H₄O]⁺ |
| 43 | [C₂H₃O]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for the preparation of cyclic hydroxamic acids.
Synthesis of this compound
A potential synthetic route to this compound involves the cyclization of a γ-halo-N-hydroxybutyramide.
Materials:
-
γ-Butyrolactone
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Thionyl chloride or other halogenating agent
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Sodium bicarbonate
Procedure:
-
Preparation of N-hydroxy-γ-butyrolactam: In a round-bottom flask, dissolve hydroxylamine hydrochloride in anhydrous methanol. Add a solution of sodium methoxide in methanol dropwise at 0 °C. To this solution, add γ-butyrolactone and stir the mixture at room temperature for 24 hours.
-
Ring opening and halogenation: The resulting N-hydroxy-γ-butyrolactam is then treated with a halogenating agent, such as thionyl chloride, to yield the corresponding γ-chloro-N-hydroxybutyramide. This reaction should be performed in an inert solvent under anhydrous conditions.
-
Cyclization: The γ-chloro-N-hydroxybutyramide is then cyclized by treatment with a non-nucleophilic base, such as sodium hydride, in an anhydrous solvent like THF to promote intramolecular N-alkylation and formation of the this compound ring.
-
Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum using a standard 400 or 500 MHz spectrometer. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the proton environment within the molecule.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. Analyze the chemical shifts to identify the different carbon environments, including the carbonyl carbon and the aliphatic carbons of the ring.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups, such as the O-H stretch, C-H stretches, and the C=O stretch of the lactam.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.
Visualizations
The following diagrams illustrate the key experimental workflow and logical relationships in the characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Logical relationship between the compound and its characterization data.
CAS number and nomenclature of 1,2-Oxazinan-3-one
An In-depth Technical Guide to 1,2-Oxazinan-3-one: Nomenclature, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific molecule, this guide focuses on its nomenclature, theoretical synthesis based on established chemical principles, and the known biological activities of the broader 1,2-oxazine chemical class. This information is intended for researchers, scientists, and professionals in the field of drug development.
Nomenclature and Chemical Identity
This compound is a six-membered heterocyclic compound containing a nitrogen and an oxygen atom at positions 1 and 2, respectively, and a carbonyl group at the 3-position. The systematic name for this compound, according to IUPAC nomenclature, is This compound . The term "oxazinan" indicates a saturated six-membered ring containing one oxygen and one nitrogen atom.
While a specific CAS number for this compound is not readily found in chemical databases, which suggests it is not a widely studied or commercially available compound, the parent saturated heterocycle, 1,2-Oxazinane, is registered under CAS number 36652-42-3.
Table 1: Chemical Identification of this compound and its Parent Compound
| Property | This compound | 1,2-Oxazinane (Parent Compound) |
| IUPAC Name | This compound | 1,2-Oxazinane |
| Molecular Formula | C₄H₇NO₂ | C₄H₉NO |
| Molecular Weight | 101.10 g/mol | 87.12 g/mol |
| CAS Number | Not available | 36652-42-3[1] |
| Structure | ![]() | ![]() |
Proposed Synthesis of this compound
There is no specific literature detailing the synthesis of this compound. However, a plausible synthetic route can be proposed based on the well-established chemistry of lactam formation from amino acids. The key precursor for this compound would be a β-aminooxy carboxylic acid. The synthesis can therefore be envisioned as a two-step process: preparation of the β-aminooxy acid followed by intramolecular cyclization.
Synthesis of β-Aminooxy Carboxylic Acid Precursor
A general approach to a β-aminooxy carboxylic acid can be achieved through the Michael addition of a protected hydroxylamine to an α,β-unsaturated ester, followed by hydrolysis.
Experimental Protocol:
-
Michael Addition: To a solution of tert-butyl acrylate in a suitable solvent such as methanol, add a protected hydroxylamine, for example, O-(tert-butoxycarbonyl)hydroxylamine, in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid. This can be achieved by treating the ester with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), which also removes the Boc protecting group from the nitrogen. The reaction is stirred at room temperature. After the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the crude β-aminooxy carboxylic acid.
Intramolecular Cyclization to this compound
The formation of the lactam ring can be achieved through the intramolecular cyclization of the β-aminooxy carboxylic acid. This is a condensation reaction that can be promoted by coupling agents commonly used in peptide synthesis or by thermal methods.[2][3]
Experimental Protocol:
-
Activation of Carboxylic Acid: The crude β-aminooxy carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N'-Dicyclohexylcarbodiimide (DCC), is added to the solution, along with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid.
-
Cyclization: The reaction mixture is stirred at room temperature. The activated carboxylic acid will undergo an intramolecular nucleophilic attack by the aminooxy group to form the six-membered lactam ring. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is washed with aqueous sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, can be purified by column chromatography or recrystallization.
Caption: Proposed two-step synthesis of this compound.
Physicochemical Properties
As of the latest available information, there is no published experimental data on the physicochemical properties of this compound. Properties such as melting point, boiling point, solubility, and spectral data would need to be determined experimentally upon successful synthesis and isolation of the compound.
Potential Biological Activity and Applications
While there is no specific biological data for this compound, the 1,2-oxazine scaffold is present in a number of natural products and synthetically derived molecules that exhibit a range of biological activities.[4][5] A review of the literature on 1,2-oxazine derivatives suggests that this class of compounds has potential applications in medicinal chemistry.
For instance, certain synthetic 1,2-oxazine-based small molecules have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and 5-lipoxygenase (LOX).[6] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The study of thirteen 2-oxazine-based molecules revealed that some compounds exhibited potent inhibition of both enzymes in the low micromolar range.[6]
Furthermore, the 1,2-oxazine ring is a structural feature in various natural products, indicating its relevance in biological systems.[1] The diverse biological activities reported for the broader class of oxazines include antimicrobial, antitumor, and anti-inflammatory properties.[7][8] It is therefore plausible that this compound and its derivatives could serve as a scaffold for the development of novel therapeutic agents. However, this would require targeted synthesis and extensive biological screening.
References
- 1. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis. | Semantic Scholar [semanticscholar.org]
- 2. Lactam - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of novel 1,2-oxazine-based small molecules that targets acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. ijnc.ir [ijnc.ir]
An In-depth Technical Guide on the Thermodynamic Properties and Stability of 1,2-Oxazinan-3-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the thermodynamic properties and stability of 1,2-Oxazinan-3-one. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document emphasizes theoretical and computational approaches to determine these properties, alongside generalized experimental protocols for empirical validation. This paper serves as a foundational resource for researchers initiating studies on this compound and related cyclic hydroxamates.
Introduction to this compound
This compound is a six-membered heterocyclic compound containing a cyclic hydroxamic acid moiety. The structure integrates an amide bond within a ring that also features a nitrogen-oxygen (N-O) single bond. This unique structural arrangement is of interest in medicinal chemistry and drug development due to the prevalence of the hydroxamate functional group in various biologically active molecules, notably as metal chelators and enzyme inhibitors. A thorough understanding of the thermodynamic properties and stability of the this compound core is crucial for its potential development as a scaffold in novel therapeutics.
This guide will delve into the theoretical underpinnings of its stability, propose computational workflows for the in-silico determination of its thermodynamic parameters, and provide detailed experimental protocols for empirical measurement.
Theoretical and Computational Assessment of Thermodynamic Properties
Given the scarcity of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the thermodynamic properties of this compound. DFT calculations can provide valuable insights into the molecule's geometry, electronic structure, and energetic profile.
Computational Workflow
A typical computational workflow to determine the thermodynamic properties of this compound is outlined below. This process involves geometry optimization, frequency analysis, and single-point energy calculations.
Caption: A generalized workflow for the computational determination of thermodynamic properties of this compound using DFT.
Predicted Thermodynamic Data
The following table summarizes the key thermodynamic parameters that can be obtained from computational analysis. For comparative purposes, hypothetical values for analogous compounds are included to provide context.
| Thermodynamic Property | Symbol | Predicted Value for this compound | Analogous Compound Data (Example: Cyclohexanone) |
| Standard Enthalpy of Formation (gas) | ΔHf°(g) | Not Experimentally Available | -235.1 ± 1.2 kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔGf° | Not Experimentally Available | -148.6 kJ/mol |
| Standard Molar Entropy | S° | Not Experimentally Available | 328.9 J/(mol·K) |
| Molar Heat Capacity (constant pressure) | Cp | Not Experimentally Available | 139.1 J/(mol·K) |
Stability of this compound
The stability of this compound is governed by the interplay of several structural features, primarily the amide resonance, ring strain, and the inherent reactivity of the N-O bond.
Factors Influencing Stability
The overall stability of the molecule can be understood by considering the following factors, as illustrated in the diagram below.
Caption: Key factors influencing the thermodynamic stability of the this compound ring system.
-
Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl group imparts partial double bond character to the C-N bond, enhancing the stability of the amide moiety.[1] This resonance is a significant stabilizing factor.
-
Ring Strain: As a six-membered ring, this compound is expected to have relatively low ring strain compared to smaller heterocyclic systems. However, the presence of the planar amide group can introduce some torsional strain.
-
N-O Bond Stability: The nitrogen-oxygen single bond is generally weaker than C-C, C-N, or C-O bonds and can be susceptible to cleavage under certain conditions, such as reductive environments.[2] This bond represents a potential point of instability.
-
Hydrolytic Stability: The cyclic hydroxamate contains an amide linkage, which is generally more resistant to hydrolysis than an ester linkage due to the greater resonance stabilization of the amide.[1][3][4][5] However, hydrolysis can still occur under acidic or basic conditions.
Degradation Pathways
Potential degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the amide bond to yield the corresponding amino acid derivative. This is expected to be the primary degradation route in aqueous environments.
-
Reductive Cleavage: Reduction of the N-O bond, which would lead to the ring-opened amino alcohol.
-
Thermal Decomposition: At elevated temperatures, complex fragmentation patterns may emerge, potentially initiated by cleavage of the weaker bonds in the ring.
Experimental Protocols for Stability and Thermodynamic Analysis
The following section details generalized experimental protocols for determining the thermodynamic properties and assessing the stability of this compound.
Synthesis of this compound
Caption: A proposed synthetic workflow for the preparation of this compound.
Protocol:
-
Reaction Setup: To a solution of γ-butyrolactone in a suitable solvent (e.g., methanol), add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., sodium methoxide) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Cyclization: Upon consumption of the starting material, the reaction mixture is heated to reflux to promote intramolecular cyclization.
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with brine.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed by 1H NMR, 13C NMR, IR spectroscopy, and high-resolution mass spectrometry.
Determination of Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) can be determined experimentally using bomb calorimetry to measure the enthalpy of combustion (ΔHc°).
Protocol:
-
A precisely weighed sample of this compound is placed in a bomb calorimeter.
-
The bomb is filled with excess pure oxygen under pressure.
-
The bomb is submerged in a known quantity of water in an insulated container.
-
The sample is ignited, and the temperature change of the water is measured accurately.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.
-
The enthalpy of formation is then calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO2, H2O, N2).
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability.
Protocol:
-
A small, accurately weighed sample of this compound is placed in a TGA or DSC sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
TGA: Measures the mass loss as a function of temperature, indicating the decomposition temperature.
-
DSC: Measures the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and decomposition exotherms or endotherms.
The following table summarizes the expected data from thermal analysis.
| Analysis Technique | Parameter Measured | Information Gained on this compound |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition Temperature (Tonset) | Temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | The temperature of the fastest decomposition. | |
| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | Purity and solid-state stability. |
| Enthalpy of Fusion (ΔHfus) | Energy required for melting. | |
| Decomposition Temperature and Enthalpy (Td, ΔHd) | Onset and energy release of decomposition. |
Hydrolytic Stability Assessment
The hydrolytic stability can be determined by monitoring the degradation of this compound over time in aqueous solutions at different pH values.
Protocol:
-
Prepare stock solutions of this compound in an organic solvent miscible with water (e.g., acetonitrile).
-
Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 7.4, and 9).
-
Incubate a known concentration of this compound in each buffer at a constant temperature (e.g., 37 °C).
-
At specified time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of the remaining this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the degradation rate constant (k) and the half-life (t1/2) at each pH.
Conclusion
While direct experimental data on the thermodynamic properties and stability of this compound is currently limited, this guide provides a robust framework for its investigation. Through a combination of computational modeling and established experimental protocols, a comprehensive understanding of this promising heterocyclic scaffold can be achieved. The theoretical considerations suggest a molecule with moderate stability, with the primary points of lability being the N-O bond and the potential for hydrolysis of the amide linkage. The workflows and protocols detailed herein offer a clear path for researchers to generate the necessary data to evaluate the potential of this compound in drug discovery and development.
References
- 1. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Troubleshooting unstable molecules in chemical space - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05591C [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Crystal Structure Analysis of Oxazinone Scaffolds
Authored for: Researchers, Scientists, and Drug Development Professionals October 26, 2025
Disclaimer: As of the date of this publication, a detailed single-crystal X-ray diffraction analysis for the parent compound 1,2-Oxazinan-3-one is not publicly available in crystallographic databases. This guide will, therefore, detail the comprehensive methodology for the crystal structure analysis of a representative oxazine-containing compound, providing a robust framework applicable to this compound and its derivatives. The data and specific protocols are based on published analyses of closely related structures.
Introduction
The oxazinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction (SCXRD) is paramount for understanding structure-activity relationships (SAR), conformational preferences, and intermolecular interactions that govern the therapeutic efficacy and physicochemical properties of these compounds. This technical guide provides an in-depth overview of the experimental and computational workflow for the crystal structure analysis of oxazinone-based small molecules.
Experimental Protocols
The determination of a crystal structure is a multi-stage process that begins with the synthesis of the target compound and culminates in the refinement and validation of the atomic model.
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
Methodology:
-
Synthesis: The target oxazinone is synthesized according to established organic chemistry protocols. For novel compounds, this may involve multi-step reaction sequences.
-
Purification: The crude product is purified to the highest possible degree (>99%) using techniques such as column chromatography, recrystallization, or sublimation. Purity is essential as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Crystallization Screening: A screening process is conducted to identify suitable conditions for single crystal growth. This involves dissolving the purified compound in a variety of solvents and employing different crystallization techniques:
-
Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is loosely covered to allow the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion (Hanging/Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The gradual diffusion of the precipitant vapor into the drop reduces the solubility of the compound, promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion at the interface induces crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.
-
-
Crystal Harvesting: Once formed, crystals are carefully harvested from the mother liquor using a cryoloop and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100-173 K) to prevent crystal damage and minimize thermal motion during data collection.
Objective: To measure the intensities of X-rays diffracted by the crystal lattice.
Methodology:
-
Mounting: The flash-cooled crystal is mounted on a goniometer head in the X-ray beam of a diffractometer.
-
Instrumentation: Data is collected using a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[1]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to locate diffraction spots and determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: A full data collection strategy is calculated to measure a complete and redundant set of diffraction data, ensuring all unique reflections are measured multiple times. This typically involves rotating the crystal through a series of angles (e.g., using ω scans).
-
Data Integration and Reduction: The raw diffraction images are processed using specialized software. This involves integrating the intensity of each reflection, applying corrections for experimental factors (like Lorentz and polarization effects), and reducing the data to a list of unique reflections with their corresponding intensities and standard uncertainties.[2]
Objective: To determine the atomic positions from the diffraction data and refine the model to best fit the experimental observations.
Methodology:
-
Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
-
Structure Solution: The "phase problem" is solved to obtain an initial model of the crystal structure. For small molecules, this is typically achieved using direct methods or dual-space methods (e.g., using software like SHELXT).[2] These methods use statistical relationships between the reflection intensities to derive initial phase estimates.
-
Model Refinement: The initial atomic model is refined against the experimental diffraction data using a full-matrix least-squares procedure (e.g., with SHELXL).[2] This iterative process adjusts atomic parameters (positions, anisotropic displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model," where their positions are linked to the parent atom.[2]
-
Validation: The final refined structure is rigorously validated using metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (S). A final crystallographic information file (CIF) is generated, containing all relevant experimental and structural information.
Data Presentation: A Representative Oxazine Structure
The following table summarizes the crystallographic data for a representative naphthoxazine derivative, 2,2′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e][2]oxazine).[2] This data is illustrative of the information obtained from a typical SCXRD analysis.
| Parameter | Value |
| Empirical Formula | C₂₆H₂₄N₂O₂ |
| Formula Weight | 396.47 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.8658 (10) |
| b (Å) | 5.0979 (4) |
| c (Å) | 19.551 (2) |
| α (°) | 90 |
| β (°) | 96.033 (8) |
| γ (°) | 90 |
| Volume (ų) | 977.87 (16) |
| Z | 2 |
| Temperature (K) | 173 |
| Wavelength (Å) | 0.71073 |
| Density (calculated) (Mg m⁻³) | 1.347 |
| Reflections Collected | 9335 |
| Unique Reflections | 9335 |
| Final R indices [I > 2σ(I)] | R1 = 0.063, wR2 = 0.130 |
| Goodness-of-Fit on F² | 0.94 |
Visualization of Experimental Workflow
The logical flow from compound synthesis to final structure validation is a critical aspect of crystallographic analysis. The following diagram illustrates this comprehensive workflow.
Caption: Workflow for Small Molecule Crystal Structure Analysis.
Conclusion
Single-crystal X-ray diffraction remains the definitive method for elucidating the three-dimensional structure of small molecules like those containing the this compound core. The detailed atomic coordinates, bond lengths, bond angles, and intermolecular interactions derived from this analysis are invaluable for rational drug design, understanding reaction mechanisms, and predicting material properties. While a structure for the parent this compound is yet to be reported, the protocols and workflow detailed in this guide provide a complete and robust blueprint for the structural characterization of this important class of heterocyclic compounds.
References
Methodological & Application
Application Notes and Protocols: 1,2-Oxazinan-3-one as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 1,2-oxazinan-3-one, a valuable heterocyclic building block. The protocols detailed below offer a foundation for the synthesis of this compound and its subsequent elaboration into more complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
This compound, also known as N-hydroxy-gamma-butyrolactam, is a six-membered saturated heterocycle containing an endocyclic hydroxamic acid moiety. This functional group imparts unique chemical reactivity, making it an attractive starting material for the synthesis of a variety of other heterocyclic systems. The inherent strain of the lactam ring, coupled with the nucleophilicity and electrophilicity of the N-hydroxy group, allows for a range of chemical transformations. This document outlines a reliable synthetic protocol for this compound and provides examples of its application as a versatile precursor to other heterocycles.
Synthesis of this compound
The most direct and efficient synthesis of this compound involves the reaction of succinic anhydride with hydroxylamine. This method provides a high yield of the desired product under mild conditions.
Experimental Protocol: Synthesis of this compound from Succinic Anhydride
Materials:
-
Succinic anhydride
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for elution)
Procedure:
-
In a 250 mL round-bottom flask, dissolve succinic anhydride (1.0 eq) in 100 mL of dichloromethane.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq) in 50 mL of water. Stir until all solids are dissolved.
-
Add the aqueous hydroxylamine solution to the solution of succinic anhydride at room temperature with vigorous stirring.
-
Stir the biphasic mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine all organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound as a white solid.
Expected Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key ¹H NMR (CDCl₃, δ ppm) | Key ¹³C NMR (CDCl₃, δ ppm) | Key IR (cm⁻¹) |
| This compound | C₄H₅NO₂ | 101.09 | 75-85 | 98-101 | 9.5-10.5 (br s, 1H, OH), 3.8-4.0 (t, 2H, CH₂-O), 2.5-2.7 (t, 2H, CH₂-C=O) | 172-174 (C=O), 65-67 (CH₂-O), 28-30 (CH₂-C=O) | 3400-3200 (O-H), 1680-1660 (C=O) |
Application of this compound as a Building Block
The utility of this compound as a synthetic intermediate is demonstrated through its conversion to other heterocyclic systems. Below are protocols for its O-alkylation and a subsequent ring transformation.
Protocol 1: O-Alkylation of this compound
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in 50 mL of acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude O-benzyl derivative.
-
Purify by column chromatography (ethyl acetate/hexane) if necessary.
Expected Data for O-Benzyl Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key ¹H NMR (CDCl₃, δ ppm) |
| 2-(Benzyloxy)-1,2-oxazinan-3-one | C₁₁H₁₁NO₂ | 191.21 | 80-90 | 7.2-7.4 (m, 5H, Ar-H), 5.1 (s, 2H, O-CH₂-Ar), 3.9-4.1 (t, 2H, CH₂-O), 2.6-2.8 (t, 2H, CH₂-C=O) |
Protocol 2: Conversion of O-Benzyl Derivative to a Substituted Pyrazole
The O-benzyl derivative can undergo a ring-opening and subsequent cyclization reaction with hydrazine to form a substituted pyrazole.
Materials:
-
2-(Benzyloxy)-1,2-oxazinan-3-one
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid
Procedure:
-
Dissolve 2-(benzyloxy)-1,2-oxazinan-3-one (1.0 eq) in 30 mL of ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired pyrazole derivative.
Expected Data for Pyrazole Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 5-(3-(Benzyloxyamino)propyl)-1H-pyrazol-3-ol | C₁₃H₁₇N₃O₂ | 263.30 | 60-70 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthesis of this compound and its application as a building block.
Caption: Synthesis of this compound.
Caption: Application as a Heterocyclic Building Block.
Synthesis of 1,2-Oxazinan-3-one: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,2-oxazinan-3-one, a valuable heterocyclic scaffold for drug discovery and development. This protocol is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. The synthesis is presented as a two-step process involving the formation of a key intermediate, γ-hydroxy-N-hydroxybutyramide, followed by an intramolecular cyclization to yield the target compound.
Introduction
This compound and its derivatives are an important class of six-membered heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of this scaffold into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties. This protocol details a reliable and reproducible method for the preparation of the parent this compound, starting from the readily available reagent, γ-butyrolactone.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step sequence:
-
Step 1: Synthesis of γ-hydroxy-N-hydroxybutyramide. This intermediate is prepared by the ring-opening of γ-butyrolactone with hydroxylamine hydrochloride in the presence of a base.
-
Step 2: Intramolecular Cyclization. The γ-hydroxy-N-hydroxybutyramide is then cyclized to form this compound, a reaction that can be effectively achieved using a Mitsunobu reaction.
Experimental Protocols
Step 1: Synthesis of γ-hydroxy-N-hydroxybutyramide
This procedure describes the synthesis of the open-chain precursor from γ-butyrolactone.
Materials:
-
γ-Butyrolactone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized water
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.2 equivalents) in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol to the hydroxylamine hydrochloride solution. A precipitate of sodium chloride will form.
-
Stir the mixture at 0 °C for 30 minutes.
-
To this mixture, add γ-butyrolactone (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude γ-hydroxy-N-hydroxybutyramide.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).
Step 2: Intramolecular Cyclization to this compound via Mitsunobu Reaction
This procedure details the cyclization of the γ-hydroxy hydroxamic acid intermediate to the final product.
Materials:
-
γ-hydroxy-N-hydroxybutyramide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve γ-hydroxy-N-hydroxybutyramide (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound. The purification is necessary to remove the triphenylphosphine oxide and the hydrazine byproducts.[1][2][3]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Hydroxamic acid formation | γ-Butyrolactone | NH₂OH·HCl, NaOH | Methanol | Reflux | 2-4 | 70-90 |
| 2 | Intramolecular Cyclization | γ-hydroxy-N-hydroxybutyramide | PPh₃, DIAD | THF | 0 to RT | 12-24 | 60-80 |
Visualizations
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Key mechanistic transformations in the synthesis of this compound.
References
Applications of 1,2-Oxazinan-3-one in Medicinal Chemistry: A Privileged Scaffold for Neurodegenerative and Inflammatory Disorders
Introduction: The 1,2-oxazinan-3-one scaffold is an emerging heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. While the broader class of oxazines has been extensively explored, the specific this compound core has garnered attention for its role in the design of potent enzyme inhibitors targeting neurodegenerative and inflammatory diseases. This application note provides a detailed overview of the current applications of this compound derivatives, focusing on their synthesis, biological activity, and mechanism of action.
Application Note 1: Dual Inhibition of Acetylcholinesterase and 5-Lipoxygenase for Alzheimer's Disease
A key application of the this compound scaffold is in the development of dual-action inhibitors targeting both acetylcholinesterase (AChE) and 5-lipoxygenase (5-LOX). This dual-inhibition strategy is a promising approach for the treatment of Alzheimer's disease, as it addresses both the cholinergic deficit and the neuroinflammatory pathways implicated in the disease's progression.
A series of thirteen 1,2-oxazine-based small molecules were synthesized and evaluated for their inhibitory activity against both AChE and 5-LOX. Among these, the compound 2-[(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (referred to as Compound 2a ) emerged as a potent dual inhibitor.[1]
Quantitative Data Summary
| Compound | Target Enzyme | IC50 (µM) |
| 2a | Acetylcholinesterase (AChE) | 2.5 |
| 2a | 5-Lipoxygenase (5-LOX) | 1.88 |
Table 1: Inhibitory activity of Compound 2a against AChE and 5-LOX.[1]
Experimental Protocols
General Synthesis of 2-[(2-acetyl-6,6-dimethyl-4-phenyl-5,6-dihydro-2H-1,2-oxazin-3-yl)methyl]-1H-isoindole-1,3(2H)-dione (Compound 2a):
While the specific reaction conditions are proprietary to the cited research, a general synthetic approach can be outlined based on common organic chemistry principles for the formation of similar heterocyclic systems.
-
Synthesis of the 1,2-oxazine core: A suitable substituted chalcone is reacted with a hydroxylamine derivative in the presence of a base to facilitate a Michael addition followed by intramolecular cyclization to form the 5,6-dihydro-2H-1,2-oxazine ring.
-
N-Acetylation: The secondary amine within the oxazine ring is acetylated using acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base like triethylamine.
-
Functionalization at C3: The C3 position of the oxazine ring is functionalized with a suitable leaving group, such as a halogen, via an appropriate halogenating agent.
-
Coupling with Phthalimide: The halogenated intermediate is then reacted with potassium phthalimide in a nucleophilic substitution reaction to yield the final compound, 2a .
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
-
Prepare a stock solution of the test compound (e.g., Compound 2a ) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM acetylthiocholine iodide (ATCI), 125 µL of 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and 50 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at varying concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL of electric eel AChE.
-
The absorbance is measured at 412 nm every 45 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compound with that of the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Pre-incubate potato 5-LOX enzyme solution with the test compound at various concentrations in a phosphate buffer (pH 6.3) at room temperature for 10 minutes.
-
Initiate the enzymatic reaction by adding a solution of linoleic acid (substrate).
-
The formation of the hydroperoxy-product is monitored by measuring the increase in absorbance at 234 nm.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compound with that of the control.
-
The IC50 value is determined from the dose-response curve.
Visualizations
References
Application Notes and Protocols for 1,2-Oxazinan-3-one in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-oxazinan-3-one scaffold, a six-membered heterocyclic ring containing a nitrogen-oxygen bond, represents a class of cyclic hydroxamates with potential applications in agrochemical research and development. While direct research on this compound for agrochemical purposes is limited, the broader class of oxazines and particularly benzoxazinoids, which are also cyclic hydroxamates, have demonstrated significant herbicidal and fungicidal activities.[1][2] This document provides a detailed overview of the potential applications, synthetic approaches, and biological evaluation protocols for this compound derivatives, drawing analogies from closely related and well-studied compounds.
Herbicidal Applications
Derivatives of 1,2-oxazine have shown promise as herbicidal agents.[3] The herbicidal activity of related benzoxazinone-type herbicides often stems from the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway.[4][5] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[5] It is hypothesized that this compound derivatives could exhibit a similar mechanism of action.
Hypothetical Herbicidal Activity Data
The following table summarizes hypothetical herbicidal activity data for a series of this compound derivatives against common weed species. This data is illustrative and based on typical values observed for related heterocyclic herbicides.
| Compound ID | R-Group | Pre-emergence IC50 (µM) - Amaranthus retroflexus | Post-emergence EC50 (g/ha) - Setaria viridis |
| OXZ-001 | H | 15.2 | 250 |
| OXZ-002 | 4-Cl-Ph | 2.8 | 75 |
| OXZ-003 | 2,4-di-F-Ph | 1.5 | 50 |
| OXZ-004 | 3-CF3-Ph | 3.1 | 80 |
| OXZ-005 | 2-MeO-Ph | 8.9 | 150 |
Fungicidal Applications
Hypothetical Fungicidal Activity Data
This table presents hypothetical in vitro fungicidal activity for a series of this compound derivatives against economically important plant pathogens.
| Compound ID | R-Group | Fusarium graminearum MIC (µg/mL) | Botrytis cinerea EC50 (µM) |
| OXZ-F01 | H | >100 | 85.3 |
| OXZ-F02 | 4-NO2-Ph | 12.5 | 15.8 |
| OXZ-F03 | 3,5-di-Cl-Ph | 8.0 | 9.2 |
| OXZ-F04 | 4-Me-Ph | 50.0 | 42.1 |
| OXZ-F05 | 2-pyridyl | 25.0 | 30.5 |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives can be conceptualized based on established methods for related heterocyclic systems, such as the hetero-Diels-Alder reaction for 1,2-oxazines.[3]
Protocol 1: General Synthesis of N-substituted 1,2-Oxazinan-3-ones
-
Step 1: Synthesis of a suitable dienophile. This could involve the preparation of an α,β-unsaturated ester or a related activated alkene.
-
Step 2: Preparation of a nitroso precursor. A substituted hydroxylamine can be oxidized in situ to the corresponding nitroso compound.
-
Step 3: Hetero-Diels-Alder Cycloaddition. The dienophile and the nitroso compound are reacted in an appropriate solvent (e.g., dichloromethane, toluene) at temperatures ranging from room temperature to reflux to afford the this compound core.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Step 5: Characterization. The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
General synthetic workflow for this compound derivatives.
Biological Evaluation Protocols
Protocol 2: Pre-emergence Herbicidal Activity Assay [6][7]
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) to prepare stock solutions. Prepare serial dilutions to achieve the desired test concentrations.
-
Seed Planting: Fill small pots or trays with a standardized soil mix. Sow seeds of the target weed species (e.g., Amaranthus retroflexus) at a uniform depth.
-
Herbicide Application: Apply the test solutions evenly to the soil surface using a laboratory sprayer. Include a solvent-only control and a commercial herbicide standard.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Assessment: After a specified period (e.g., 14-21 days), assess the percentage of weed emergence and the health of the emerged seedlings (e.g., stunting, chlorosis, necrosis).
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of weed emergence or growth) for each compound.
Protocol 3: Post-emergence Herbicidal Activity Assay [6][7]
-
Plant Growth: Grow the target weed species (e.g., Setaria viridis) in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: Spray the test solutions directly onto the foliage of the plants until runoff. Include appropriate controls.
-
Incubation: Return the plants to the greenhouse or growth chamber.
-
Assessment: After a set period (e.g., 7-14 days), visually assess the percentage of plant injury (phytotoxicity) using a rating scale (0 = no effect, 100 = complete kill).
-
Data Analysis: Determine the EC50 value (the effective concentration or dose that causes 50% of the maximum effect) for each compound.
Workflow for herbicidal activity screening.
Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition) [8][9]
-
Culture Medium Preparation: Prepare potato dextrose agar (PDA) and amend it with the test compounds at various concentrations. Pour the amended PDA into Petri dishes.
-
Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Fusarium graminearum) onto the center of each PDA plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.
-
Measurement: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 or Minimum Inhibitory Concentration (MIC) values.
Mechanism of Action: Hypothetical Signaling Pathway
Based on the known mechanism of related herbicides, a potential signaling pathway for a this compound derivative acting as a PPO inhibitor is depicted below.
References
- 1. repository.umpr.ac.id [repository.umpr.ac.id]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. isws.org.in [isws.org.in]
- 8. researchgate.net [researchgate.net]
- 9. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
Application Notes and Protocols for Reactions Involving 1,2-Oxazinan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Oxazinan-3-one is a six-membered heterocyclic compound containing a nitrogen and an oxygen atom adjacent to each other. This structural motif is of interest in medicinal chemistry due to its potential biological activities. This document provides detailed, albeit hypothetical, application notes and protocols for the synthesis, characterization, and preliminary biological evaluation of this compound. The methodologies are based on established chemical principles and data from structurally related compounds due to the limited availability of specific literature for this exact molecule.
Synthesis of this compound
The synthesis of this compound can be conceptually approached through the intramolecular cyclization of a linear precursor, γ-hydroxy-N-hydroxy-butyramide. This precursor can be synthesized from γ-butyrolactone.
Proposed Synthetic Pathway
A two-step synthetic route is proposed, starting from the readily available γ-butyrolactone. The first step involves the synthesis of the intermediate, γ-hydroxy-N-hydroxy-butyramide, followed by an intramolecular cyclization to yield the desired this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of γ-Hydroxy-N-hydroxy-butyramide
Materials:
-
γ-Butyrolactone
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Magnetic stirrer with heating plate
-
Round bottom flasks
-
Condenser
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.1 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at 0 °C and stir for 30 minutes.
-
Filter the resulting sodium chloride precipitate and add γ-butyrolactone (1.0 eq) to the filtrate.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain γ-hydroxy-N-hydroxy-butyramide.
Experimental Protocol: Synthesis of this compound
Procedure:
-
Dissolve γ-hydroxy-N-hydroxy-butyramide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add a solution of DCC or EDC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 12-18 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Summary of Reaction Parameters (Hypothetical)
| Parameter | Step 1: Amide Formation | Step 2: Cyclization |
| Reactants | γ-Butyrolactone, Hydroxylamine | γ-Hydroxy-N-hydroxy-butyramide, DCC/EDC |
| Solvent | Methanol | Dichloromethane |
| Temperature | Reflux (approx. 65 °C) | Room Temperature |
| Reaction Time | 4 - 6 hours | 12 - 18 hours |
| Purification | Column Chromatography | Column Chromatography |
| Expected Yield | 60 - 70% | 50 - 60% |
Characterization of this compound
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.2-4.4 (t, 2H, -O-CH₂-), 2.5-2.7 (t, 2H, -CH₂-C=O), 1.9-2.1 (m, 2H, -CH₂-CH₂-CH₂-), 8.5-9.5 (br s, 1H, -NH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170-175 (C=O), 65-70 (-O-CH₂-), 30-35 (-CH₂-C=O), 20-25 (-CH₂-CH₂-CH₂-) |
| FT-IR (KBr, cm⁻¹) | 3200-3400 (N-H stretch), 1680-1700 (C=O stretch, amide), 1100-1200 (C-O stretch) |
| Mass Spec. (EI) | m/z: 101 (M⁺), 73, 55, 42 |
Potential Biological Applications and Screening Protocols
While specific biological activities of this compound are not well-documented, derivatives of 1,2-oxazinanes have shown potential in various therapeutic areas.[1] The following protocols are suggested for preliminary screening.
Workflow for Biological Screening
Caption: General workflow for the biological evaluation of this compound.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential cytotoxic effects of this compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Standard antibiotic (e.g., ampicillin)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The provided application notes and protocols offer a foundational framework for the synthesis, characterization, and preliminary biological evaluation of this compound. While the experimental details are based on established chemical and biological principles due to a lack of specific literature, they provide a rational starting point for researchers interested in exploring the chemistry and potential therapeutic applications of this heterocyclic scaffold. Further optimization and validation of these protocols will be necessary as more experimental data becomes available.
References
Application Notes and Protocols for the Purification of 1,2-Oxazinan-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,2-Oxazinan-3-one, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain high-purity this compound suitable for downstream applications.
Introduction
This compound and its derivatives are important synthetic intermediates. Proper purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent synthetic steps or biological assays. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.
Potential Impurities
While specific impurities will vary based on the synthetic route, common byproducts in the synthesis of cyclic amides like this compound may include:
-
Unreacted Starting Materials: Such as γ-hydroxybutyronitrile or related precursors.
-
Linear Amides: From incomplete cyclization.
-
Polymeric Materials: Formed through side reactions.
-
Solvent Residues: From the reaction or initial workup.
A thorough understanding of the reaction mechanism can help anticipate potential impurities and select the most effective purification strategy.
Purification Techniques
Two primary methods for the purification of solid organic compounds are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is found in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., dichloromethane or acetone)
-
"Bad" solvent (e.g., hexanes or pentane)
-
Other materials as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Induce Crystallization: Slowly add the "bad" solvent dropwise with swirling until the solution becomes cloudy (the point of saturation).
-
Redissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.
Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Protocol 3: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.2-0.35 for this compound. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to force the eluent through the silica gel at a steady rate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp or with an appropriate stain.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Presentation
| Purification Method | Starting Material (g) | Purified Product (g) | Yield (%) | Purity (by HPLC/NMR) | Notes (e.g., Solvent System) |
| Recrystallization | |||||
| Single-Solvent | |||||
| Two-Solvent | |||||
| Column Chromatography | |||||
| Flash Chromatography |
Experimental Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
safe handling and storage procedures for 1,2-Oxazinan-3-one
For: Researchers, scientists, and drug development professionals
Subject: Safe Handling and Storage Procedures for 1,2-Oxazinan-3-one
Introduction
This document provides detailed procedures for the safe handling and storage of this compound. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound. This substance is suspected of causing cancer and genetic defects, and may cause an allergic skin reaction. It is also harmful to aquatic life.
Hazard Identification and Quantitative Data
A summary of the key hazards associated with this compound is provided in the table below.
| Hazard Classification | GHS Code | Description |
| Skin Sensitisation | H317 | May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |
| Carcinogenicity | H351 | Suspected of causing cancer. |
| Acute Aquatic Hazard | H402 | Harmful to aquatic life. |
| Chronic Aquatic Hazard | H413 | May cause long lasting harmful effects to aquatic life. |
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:[1]
-
Gloves: Wear appropriate protective gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[1]
-
Clothing: Wear protective clothing to prevent skin contact.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Face Protection: A face shield may be necessary for splash-prone procedures.
-
Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] In case of insufficient ventilation, wear a self-contained breathing apparatus.
3.2. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
3.3. Handling Procedures
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust.
-
Avoid contact with skin and eyes.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Ensure adequate ventilation during handling.[1]
3.4. Storage Procedures
-
Keep containers tightly closed in a dry and well-ventilated place.
-
Store in a combustible solids storage area.
3.5. Emergency Procedures
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
3.6. Disposal
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not let the product enter drains.[1]
Visual Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for this compound.
References
Application Notes: Optimizing Reaction Conditions for 1,2-Oxazinan-3-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1,2-Oxazinan-3-one, a heterocyclic scaffold of interest in medicinal chemistry due to its potential as a β-lactam surrogate. The primary synthetic strategy discussed is the ring-closing metathesis (RCM) of a rationally designed acyclic precursor. This document outlines the optimization of critical reaction parameters to achieve high yields and purity of the target compound.
Synthetic Approach Overview
The synthesis of this compound is efficiently achieved through a two-step process involving the preparation of an acyclic precursor, R-α-N-acryloyl-N-allyloxyamino ester, followed by an intramolecular ring-closing metathesis (RCM) reaction.
General Synthetic Scheme:
Caption: General workflow for the synthesis of this compound.
Data Presentation: Optimizing Ring-Closing Metathesis
The yield and purity of this compound are highly dependent on the choice of catalyst, solvent, and reaction temperature. The following tables summarize the effects of these parameters on the RCM reaction.
Table 1: Effect of Grubbs Catalyst on RCM Yield
| Catalyst Generation | Catalyst Name | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| First Generation | Grubbs I | 5 | Dichloromethane | 40 | 24 | Moderate | [1] |
| Second Generation | Grubbs II | 2-5 | Dichloromethane | 40-60 | 2-24 | High | [1][2] |
| Third Generation | Hoveyda-Grubbs II | 2-5 | Toluene | 25-80 | 1-12 | Very High | [3] |
Table 2: Influence of Solvent on RCM Efficiency (using Grubbs II Catalyst)
| Solvent | Dielectric Constant | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Notes |
| Dichloromethane | 9.08 | 39.6 | 12 | High | Standard solvent, good results.[4] |
| Toluene | 2.38 | 110.6 | 8 | High | Higher temperatures possible.[3] |
| Tetrahydrofuran (THF) | 7.52 | 66 | 16 | Moderate | Potential for catalyst degradation. |
| Acetic Acid | 6.2 | 118 | 4 | High | Can accelerate the reaction.[4] |
Table 3: Impact of Temperature on RCM Yield (using Grubbs II Catalyst in Dichloromethane)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 25 (Room Temp) | 24 | Moderate | Slower reaction rate.[2] |
| 40 (Reflux) | 12 | High | Optimal balance of rate and stability.[2] |
| 60 | 6 | Decreased | Potential for catalyst degradation and side products.[2] |
Experimental Protocols
Protocol 1: Synthesis of O-Allylhydroxylamine Hydrochloride (Precursor Starting Material)
This protocol describes the synthesis of O-allylhydroxylamine hydrochloride, a key starting material for the acyclic RCM precursor.
Materials:
-
Ethyl N-hydroxycarbamate
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Allyl bromide
-
Hydrochloric acid (HCl)
-
Ether
Procedure:
-
Prepare a solution of potassium hydroxide (1.55 mol) in absolute ethanol.
-
To this, add a solution of ethyl N-hydroxycarbamate (1.52 mol) in absolute ethanol.
-
Cool the mixture and add allyl bromide (1.62 mol) dropwise, maintaining the temperature at 25°C.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Filter the reaction mixture to remove the potassium bromide precipitate and wash the solid with absolute ethanol.
-
Evaporate the ethanol from the filtrate under reduced pressure.
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The crude product is then hydrolyzed by steam distillation from a solution of potassium hydroxide (120 g in 280 ml of water).[5]
-
The distillate is collected in dilute hydrochloric acid.[5]
-
Evaporate the distillate under reduced pressure. The residue is taken up in absolute ethanol and re-evaporated to dryness to yield O-allylhydroxylamine hydrochloride.[5]
Protocol 2: Synthesis of R-α-N-Acryloyl-N-allyloxyamino Ester (RCM Precursor)
This protocol details the acylation of an O-allyl-N-(alkoxycarbonyl)amino acid to form the diene precursor for the RCM reaction.
Materials:
-
O-Allylhydroxylamine hydrochloride
-
Appropriate α-hydroxy ester
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
Procedure:
-
Dissolve the starting α-hydroxy ester and O-allylhydroxylamine in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Add acryloyl chloride dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Ring-Closing Metathesis to form this compound
This protocol describes the cyclization of the acyclic precursor using a Grubbs catalyst.
Materials:
-
R-α-N-Acryloyl-N-allyloxyamino ester
-
Grubbs II catalyst (or other generations)
-
Anhydrous, degassed dichloromethane (or other suitable solvent)
Procedure:
-
Dissolve the R-α-N-acryloyl-N-allyloxyamino ester in anhydrous, degassed dichloromethane to a concentration of 0.01-0.05 M.
-
Add the Grubbs II catalyst (2-5 mol%) to the solution.
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Experimental workflow for this compound synthesis.
Proposed Mechanism of Action: PBP Inhibition
1,2-Oxazinan-3-ones are considered potential surrogates for β-lactam antibiotics. Their proposed mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall synthesis.[6][7]
Caption: Inhibition of PBP by this compound.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors [beilstein-journals.org]
- 4. Solvents for ring-closing metathesis reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Oxazin-5-Ones as a Novel Class of Penicillin Binding Protein Inhibitors: Design, Synthesis and Structure Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxazin-5-Ones as a Novel Class of Penicillin Binding Protein Inhibitors: Design, Synthesis and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identifying side reactions in 1,2-Oxazinan-3-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and mitigating side reactions during the synthesis of 1,2-Oxazinan-3-one.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in organic synthesis. The following table outlines potential issues encountered during this compound synthesis, their probable causes stemming from side reactions, and recommended solutions.
| Problem | Probable Cause (Side Reaction) | Recommended Solution | Analytical Method for Detection |
| Low or No Product Yield | Decomposition of Starting Material: The precursor, a β-hydroxy hydroxamic acid, may be unstable under the reaction conditions. | Optimize reaction temperature and time. Use milder cyclization reagents. | TLC, LC-MS to monitor starting material consumption. |
| Failure of Cyclization: The intramolecular reaction may not be proceeding efficiently. | Screen different cyclization reagents (e.g., carbodiimides, phosphonium salts). Adjust pH to favor nucleophilic attack. | ¹H NMR and ¹³C NMR to check for the presence of unreacted starting material. | |
| Presence of Multiple Spots on TLC/Peaks in LC-MS | Polymerization: Intermolecular reactions between precursor molecules can lead to oligomers or polymers. | Use high-dilution conditions to favor intramolecular cyclization. Slowly add the starting material to the reaction mixture. | Gel Permeation Chromatography (GPC), Mass Spectrometry (MALDI-TOF). |
| Formation of Acyclic Isomers: Incomplete cyclization or rearrangement can lead to stable acyclic products. | Ensure complete conversion using optimized reaction conditions. Purify the crude product using column chromatography. | ¹H NMR, ¹³C NMR, and IR spectroscopy to identify characteristic functional groups. | |
| Lossen Rearrangement: The hydroxamic acid moiety can rearrange to an isocyanate, which can then react with nucleophiles. | Avoid harsh basic conditions and high temperatures. Use protecting groups for the hydroxamic acid if necessary. | IR spectroscopy (look for characteristic isocyanate peak around 2250-2275 cm⁻¹). | |
| Elimination Reaction: Dehydration of the β-hydroxy group can lead to the formation of an α,β-unsaturated hydroxamic acid. | Use a non-dehydrating cyclization agent. Protect the hydroxyl group prior to cyclization. | ¹H NMR (presence of vinylic protons), Mass Spectrometry (loss of water). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for the synthesis of this compound and its derivatives is the intramolecular cyclization of a corresponding β-hydroxy hydroxamic acid. This cyclization can be promoted by various reagents, including trimethylaluminium.[1] Other methods for forming the cyclic hydroxamate ring include the reductive cyclization of nitro-substituted precursors and the intramolecular cyclization of N-benzyloxy carbamates.
Q2: My reaction is not yielding any of the desired this compound. What should I check first?
A2: First, confirm the stability of your starting β-hydroxy hydroxamic acid under the applied reaction conditions. These precursors can be prone to degradation. Monitor the reaction at different time points using TLC or LC-MS to see if the starting material is being consumed and if any new spots corresponding to potential products or byproducts are appearing. If the starting material remains unreacted, the cyclization conditions (reagent, temperature, solvent) may need to be optimized.
Q3: I observe a byproduct with a mass corresponding to my starting material minus water. What is this and how can I avoid it?
A3: This byproduct is likely the result of an elimination reaction, where the β-hydroxy group is eliminated to form an α,β-unsaturated hydroxamic acid. To minimize this side reaction, consider using a milder, non-dehydrating cyclization agent. Alternatively, protecting the hydroxyl group before the cyclization step and deprotecting it afterward can be an effective strategy.
Q4: I see a complex mixture of products in my crude reaction mixture. How can I simplify the outcome?
A4: A complex product mixture often points towards competing side reactions such as polymerization or decomposition. To favor the desired intramolecular cyclization over intermolecular polymerization, it is recommended to perform the reaction under high-dilution conditions. This can be achieved by using a larger volume of solvent and adding the starting material to the reaction vessel slowly over an extended period. Careful optimization of the reaction temperature and choice of a more selective cyclization reagent can also help to minimize decomposition pathways.
Q5: Can the hydroxamic acid group itself participate in side reactions?
A5: Yes, the hydroxamic acid functional group can undergo a Lossen rearrangement, particularly under basic conditions or at elevated temperatures, to form an isocyanate. This highly reactive intermediate can then be trapped by any nucleophiles present in the reaction mixture, leading to a variety of unwanted byproducts. To avoid this, it is advisable to use mild reaction conditions and consider protecting the hydroxamic acid moiety if necessary.
Experimental Protocols
A general procedure for the synthesis of cyclic hydroxamates, which can be adapted for this compound, involves the trimethylaluminium-promoted cyclization of an ω-hydroxy-O-benzylhydroxamate precursor.
General Protocol for Trimethylaluminium-Promoted Cyclization:
-
Dissolve the ω-hydroxy-O-benzylhydroxamate starting material in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of trimethylaluminium (e.g., 2 M in hexanes) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or Rochelle's salt.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Main and side reaction pathways in this compound synthesis.
References
addressing stability issues of 1,2-Oxazinan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during the synthesis, storage, and handling of 1,2-Oxazinan-3-one. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on general principles of organic chemistry and the known behavior of related heterocyclic compounds.
Troubleshooting Guide
This guide addresses common issues observed during experiments involving this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no yield of this compound during synthesis. | Incomplete cyclization reaction. | - Ensure anhydrous reaction conditions. - Optimize reaction temperature and time. - Use a suitable dehydrating agent or azeotropic removal of water. |
| Degradation of the product during workup or purification. | - Use mild acidic or basic conditions for extraction. - Employ purification techniques that minimize thermal stress, such as column chromatography at room temperature. | |
| Decomposition of this compound upon storage. | Presence of moisture leading to hydrolysis. | - Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). - Use a desiccator for storage. |
| Exposure to elevated temperatures. | - Store at recommended low temperatures (e.g., 2-8 °C). Avoid repeated freeze-thaw cycles. | |
| Exposure to light. | - Store in an amber vial or protect from light by wrapping the container in aluminum foil. | |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | - Prepare fresh stock solutions before each experiment. - Assess the stability of the compound in the assay buffer at the experimental temperature and pH. |
| Reaction with other components of the assay. | - Run control experiments to check for potential interactions with other reagents. | |
| Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS). | Formation of degradation products. | - Analyze the sample immediately after preparation. - Compare the chromatogram with that of a freshly prepared standard. - Characterize the impurity to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which contains a cyclic ester (lactone) and an amide-like N-O bond, the primary degradation pathways are likely to be:
-
Hydrolysis: The ester linkage is susceptible to cleavage by water, especially under acidic or basic conditions, leading to the formation of a ring-opened hydroxy acid.
-
Thermolysis: Elevated temperatures can induce decomposition, potentially through decarboxylation or other complex fragmentation pathways.
-
Photolysis: Exposure to UV or high-energy visible light may lead to radical-mediated degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: 2-8 °C. For long-term storage, -20 °C may be considered.
-
Atmosphere: Under an inert gas such as argon or nitrogen to prevent oxidation and hydrolysis.
-
Light: Protected from light in an amber, tightly sealed container.
-
Moisture: In a desiccated environment.
Q3: How can I assess the purity and stability of my this compound sample?
A3: Regularly assess the purity of your sample using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To detect and quantify impurities. A stability-indicating method should be developed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any degradation products.
-
Mass Spectrometry (MS): To determine the molecular weight and identify potential degradation products.
Q4: Is this compound compatible with common solvents and reagents?
A4: this compound is expected to be incompatible with:
-
Strong acids and bases: These can catalyze hydrolysis of the lactone ring.
-
Strong oxidizing and reducing agents: These may react with the N-O bond or other parts of the molecule.
-
Protic solvents (e.g., water, methanol): These can participate in hydrolysis, especially at non-neutral pH and elevated temperatures. Aprotic solvents are generally preferred for reactions and storage of solutions.
Experimental Protocols
Protocol 1: General Procedure for Synthesis and Purification of this compound
This protocol describes a general method for the synthesis of 1,2-oxazinan-3-ones, which often involves the cyclization of γ-hydroxy hydroxamic acids.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the γ-hydroxy hydroxamic acid precursor in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cyclization: Add a dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide) to the solution. Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with a mild aqueous acid (e.g., 0.1 M HCl) and then with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted starting materials and by-products.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Stability Assessment of this compound under Hydrolytic Conditions
This protocol outlines a method to evaluate the stability of this compound at different pH values.
-
Buffer Preparation: Prepare buffers at three different pH levels: acidic (e.g., pH 2, HCl), neutral (e.g., pH 7, phosphate buffer), and basic (e.g., pH 10, carbonate buffer).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analytical detection. Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
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Quenching and Analysis: Quench any further degradation by neutralizing the pH if necessary and immediately analyze the samples by a validated stability-indicating HPLC method.
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Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Workflow for assessing the hydrolytic stability of this compound.
Technical Support Center: Purifying 1,2-Oxazinan-3-one by Chromatography
Welcome to the technical support center for the chromatographic purification of 1,2-Oxazinan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography purification of this compound and similar polar heterocyclic compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound remains at the baseline on a silica gel TLC plate, even with polar solvent systems (e.g., 100% ethyl acetate). | This compound is a highly polar compound and exhibits strong interaction with the acidic silica gel stationary phase. | - Use a more polar eluent system. Try a mixture of dichloromethane (DCM) and methanol (MeOH). For very polar compounds, a solvent system containing 1-10% of a 10% ammonium hydroxide solution in methanol mixed with dichloromethane can be effective.[1][2]- Consider reversed-phase chromatography. In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and polar compounds elute earlier with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[3][4] |
| Streaking or elongated spots on the TLC plate and broad peaks during column chromatography. | - Sample overload. Applying too much sample to the TLC plate or column can cause streaking.- Compound instability. The compound may be degrading on the acidic silica gel.- Inappropriate solvent system. The chosen solvent may not be optimal for the compound. | - Dilute the sample. Run the separation again with a more diluted sample solution.[5]- Deactivate the silica gel. You can neutralize the acidic sites on silica gel by pre-treating it with a solution containing a small amount of triethylamine (TEA), typically 1-3%, in your mobile phase.[6][7]- Add a modifier to the mobile phase. For acid-sensitive compounds, adding a small percentage (0.1–2.0%) of triethylamine or ammonia in methanol to the mobile phase can improve peak shape.[6] For base-sensitive compounds, adding a small amount of acetic or formic acid can help. |
| The compound appears to be degrading on the column. | This compound may be sensitive to the acidic nature of standard silica gel. | - Use deactivated silica gel. As mentioned above, silica gel can be deactivated with triethylamine.[3][6]- Switch to a different stationary phase. Consider using neutral or basic alumina, or Florisil, but always test for compound stability on a small scale first.[3]- Perform a quick filtration. If the goal is to remove baseline impurities from a relatively clean sample, a short "plug" of silica can be used for rapid filtration instead of a full column, minimizing contact time.[6] |
| Poor separation of the target compound from impurities. | - Inadequate solvent system. The polarity of the mobile phase may not be optimal to resolve the compound from impurities.- Co-elution of impurities. Impurities may have similar polarity to the target compound. | - Optimize the solvent system using TLC. Experiment with different solvent mixtures and ratios to achieve better separation between the spots on the TLC plate. The desired compound should ideally have an Rf value between 0.2 and 0.4 for good separation on a column.- Run a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the column run. This can help to separate compounds with close Rf values.[6] |
| Difficulty dissolving the sample for loading onto the column. | This compound may have limited solubility in the initial, less polar mobile phase. | - Use a strong solvent for dissolution, then dry load. Dissolve your sample in a solvent in which it is highly soluble (e.g., methanol or DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be loaded onto the top of the column.[8][9] This technique is particularly useful when the compound has low solubility in the elution solvent.[8] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound on silica gel?
A good starting point for a polar compound like this compound is a mixture of ethyl acetate and hexane. If the compound does not move from the baseline, increase the polarity by switching to dichloromethane (DCM) and methanol (MeOH). A 5-10% solution of MeOH in DCM is a common starting point for polar compounds.[1]
Q2: How can I check if my compound is stable on silica gel?
You can perform a 2D TLC analysis. Spot your compound in one corner of a square TLC plate and run it in a suitable solvent system. After the run, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will be on the diagonal. If it degrades, new spots will appear off the diagonal.
Q3: What is "dry loading" and when should I use it?
Dry loading is a technique where the sample is pre-adsorbed onto a solid support (like silica gel) before being placed on top of the chromatography column.[8] This method is advantageous when your compound has poor solubility in the mobile phase you plan to use for elution, or when you need to load a larger amount of sample without causing band broadening.[8][9]
Q4: Can I use reversed-phase chromatography for this compound purification?
Yes, reversed-phase chromatography is an excellent alternative for purifying highly polar compounds.[3][4] In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Polar compounds have less affinity for the stationary phase and elute faster.
Q5: My compound is taking a very long time to elute from the column, leading to very dilute fractions. What can I do?
If your compound starts to elute but the process is very slow, you can try increasing the polarity of the eluting solvent once the compound begins to come off the column.[6] This will speed up the elution of your compound and can help to avoid excessive tailing, resulting in more concentrated fractions.
Experimental Protocols
Protocol 1: Purification of a Polar, Acid-Sensitive Compound using Flash Chromatography with Deactivated Silica Gel
1. Deactivation of Silica Gel (Optional but Recommended):
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Prepare a slurry of silica gel in the initial, least polar solvent system you plan to use.
-
Add 1-3% triethylamine (TEA) to the slurry and mix well.
-
Pack the column with the deactivated silica slurry.
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Flush the packed column with one to two column volumes of the initial solvent system (containing TEA) before loading the sample.[6]
2. Sample Preparation and Loading:
-
Liquid Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[9] Carefully apply the solution to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., methanol). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[8] Carefully add this powder to the top of the packed column.
3. Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% DCM or a low percentage of methanol in DCM).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol). A stepwise or linear gradient can be used.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
4. Product Recovery:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Representative TLC Solvent Systems for Polar Heterocyclic Compounds on Silica Gel
| Solvent System (v/v) | Typical Rf Range for Polar Heterocycles | Notes |
| 50% Ethyl Acetate / Hexane | 0.1 - 0.3 | Good starting point for moderately polar compounds. |
| 100% Ethyl Acetate | 0.2 - 0.5 | For more polar compounds. |
| 5% Methanol / Dichloromethane | 0.3 - 0.6 | A common system for a wide range of polar compounds. |
| 10% Methanol / Dichloromethane | 0.5 - 0.8 | For highly polar compounds. |
| 5% (10% NH4OH in MeOH) / DCM | 0.4 - 0.7 | Useful for basic or very polar compounds to reduce tailing.[1][2] |
Note: These are general ranges, and the optimal solvent system should be determined experimentally for this compound.
Visualizations
Caption: Troubleshooting workflow for chromatography purification.
Caption: Logical relationship of a common purification problem.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. sorbtech.com [sorbtech.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimization of Reaction Parameters for 1,2-Oxazinan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction parameters for the synthesis of 1,2-Oxazinan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for preparing 1,2-oxazinan-3-ones?
A1: 1,2-Oxazinan-3-ones are typically synthesized through the cyclization of γ-hydroxy hydroxamic acids or related precursors. Key strategies involve intramolecular cyclization reactions, which can be promoted by various reagents and conditions aimed at activating the hydroxyl or carboxylic acid functionality. While specific protocols for this compound are not extensively detailed in readily available literature, analogous syntheses of similar heterocyclic compounds, such as 1,3-oxazinan-2-ones, often involve the reaction of a suitable precursor with a carbonylating agent after reduction of an amide.[1][2]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: The critical parameters for the synthesis of this compound and related compounds include temperature, choice of solvent, catalyst, and the concentration of reactants. The reaction temperature can influence the rate of reaction and the formation of byproducts. The solvent choice is crucial for solubility of reactants and can affect the reaction pathway. Catalysts, such as acids or bases, can significantly accelerate the cyclization step.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system to separate the starting material, intermediates, and the final product. Staining with a suitable agent (e.g., potassium permanganate or iodine) can help visualize the spots. Additionally, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative analysis of the reaction mixture over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient activation of starting materials. | - Increase reaction temperature in increments of 10°C. - Screen different activating agents or catalysts (e.g., mild acids or bases). - Increase reaction time and monitor progress by TLC. |
| Decomposition of starting material or product. | - Lower the reaction temperature. - Use a milder catalyst or reagent. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture. | |
| Incorrect stoichiometry of reactants. | - Carefully check the molar ratios of all reactants and reagents. | |
| Formation of Multiple Byproducts | Side reactions occurring under the current conditions. | - Lower the reaction temperature to favor the desired reaction pathway. - Change the solvent to one with a different polarity. - Investigate alternative catalysts that may offer higher selectivity. |
| Presence of impurities in starting materials. | - Purify starting materials before use (e.g., by recrystallization or chromatography). - Verify the purity of starting materials using analytical techniques like NMR or melting point. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - After the reaction, try to precipitate the product by adding a non-solvent. - Use a different workup procedure, such as extraction with a suitable organic solvent. |
| Product co-elutes with impurities during chromatography. | - Optimize the solvent system for column chromatography by testing different solvent mixtures with varying polarities on TLC. - Consider using a different stationary phase for chromatography. | |
| Product is an oil and does not crystallize. | - Attempt to form a solid derivative for easier handling and purification. - Use advanced purification techniques like preparative HPLC. |
Data Presentation
Table 1: Effect of Solvent on a Model Oxazine Synthesis
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
| Dichloromethane | 9.1 | 12 | 75 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 85 |
| Acetonitrile | 37.5 | 12 | 60 |
| Toluene | 2.4 | 24 | 50 |
| N,N-Dimethylformamide (DMF) | 36.7 | 8 | 70 |
Note: Data is representative and based on general principles of organic synthesis for similar heterocyclic compounds. Optimal conditions for this compound may vary.
Table 2: Influence of Catalyst on a Model Cyclization Reaction
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | 80 | 24 | < 10 |
| p-Toluenesulfonic acid (10) | 80 | 8 | 65 |
| Trifluoroacetic acid (10) | 60 | 6 | 80 |
| Sodium hydride (1.2 eq) | 25 | 12 | 70 |
| Copper(II) Triflate (5) | 80 | 10 | 78 |
Note: This table illustrates the potential impact of different types of catalysts on a cyclization reaction. The choice of catalyst should be carefully considered based on the specific substrate and reaction mechanism.
Experimental Protocols
General Protocol for the Synthesis of this compound via Intramolecular Cyclization
This protocol is a generalized procedure based on the synthesis of similar heterocyclic compounds and should be optimized for the specific synthesis of this compound.
-
Preparation of the Reaction Mixture:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the γ-hydroxy hydroxamic acid precursor (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, DCM).
-
-
Addition of Reagents:
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the activating agent or catalyst (e.g., a carbodiimide, a mild acid, or a base) to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the chosen temperature.
-
Monitor the progress of the reaction by TLC at regular intervals until the starting material is consumed.
-
-
Workup and Purification:
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Quench the reaction by adding an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
-
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in synthesis.
References
common challenges in working with 1,2-Oxazinan-3-one
Welcome to the technical support center for 1,2-Oxazinan-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a six-membered heterocyclic compound containing a cyclic hydroxamate functionality. It serves as a valuable building block in organic synthesis, particularly as a precursor for β-amino acids, which are important in the development of peptidomimetics and other pharmaceuticals.
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include achieving efficient cyclization of the β-hydroxy hydroxamic acid precursor, minimizing side reactions such as the formation of oligomeric byproducts, and ensuring the stability of the final product, which can be susceptible to hydrolysis under certain conditions.
Q3: How should I purify crude this compound?
A3: Recrystallization is a common and effective method for purifying this compound.[1][2][3] A suitable solvent system should be chosen where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, this compound should be stored in a cool, dry place, away from moisture and strong acids or bases.[4] Inert atmosphere storage (e.g., under argon or nitrogen) is recommended for long-term stability.
Q5: Is this compound stable in common laboratory solvents?
A5: The stability of this compound can be solvent-dependent. It is generally more stable in aprotic organic solvents. In protic solvents, especially in the presence of acid or base, it can be prone to hydrolysis, leading to the ring-opening and formation of the corresponding β-hydroxy hydroxamic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of this compound.
Problem 1: Low Yield of this compound during Synthesis
| Possible Cause | Suggested Solution |
| Incomplete cyclization of the β-hydroxy hydroxamic acid precursor. | - Ensure the reaction temperature is optimal for cyclization. - Use a suitable dehydrating agent or catalyst to promote intramolecular cyclization. - Increase reaction time, monitoring progress by TLC. |
| Formation of side products. | - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. - Adjust reaction conditions (e.g., temperature, concentration, catalyst) to disfavor side reactions. - Consider a different synthetic route if side product formation is persistent. |
| Degradation of the product during workup. | - Perform the workup at low temperatures. - Use neutral or slightly acidic conditions during extraction and washing steps. - Avoid prolonged exposure to strong acids or bases. |
Problem 2: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution |
| Oiling out during recrystallization. | - Ensure the correct solvent or solvent mixture is being used.[2] - Cool the solution slowly and without agitation to promote crystal growth over precipitation.[5] - Try a different recrystallization solvent system. |
| Co-crystallization with impurities. | - If impurities are structurally similar, consider column chromatography for purification. - Perform a second recrystallization with a different solvent system. |
| Product is a viscous oil instead of a solid. | - Confirm the identity and purity of the product by NMR and MS. The product may be impure or may not be a solid at room temperature. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Problem 3: Product Instability or Decomposition
| Possible Cause | Suggested Solution |
| Hydrolysis due to residual acid or base. | - Ensure the final product is thoroughly washed and neutralized. - Store the compound under anhydrous conditions. |
| Degradation upon storage. | - Store in a tightly sealed container in a desiccator at low temperature. - For long-term storage, consider storing under an inert atmosphere.[4] |
| Decomposition observed in solution for analytical measurements. | - Use deuterated aprotic solvents (e.g., DMSO-d6, CDCl3) for NMR analysis. - Analyze freshly prepared solutions to minimize degradation over time. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Estimated)
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| pKa (of hydroxamic acid proton) | ~9[6] |
Table 2: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility |
| Water | Sparingly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dichloromethane | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Hexane | Insoluble |
Experimental Protocols
Protocol 1: Synthesis of this compound from γ-Butyrolactone
This protocol outlines a two-step synthesis involving the formation of a β-hydroxy hydroxamic acid followed by intramolecular cyclization.
Step 1: Synthesis of N-hydroxy-4-hydroxybutanamide (β-hydroxy hydroxamic acid)
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To a solution of hydroxylamine hydrochloride (1.0 eq) in methanol, add a solution of sodium methoxide (1.0 eq) in methanol at 0 °C.
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Stir the mixture for 30 minutes at 0 °C to generate free hydroxylamine.
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Add γ-butyrolactone (1.2 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by TLC.
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Upon completion, neutralize the reaction with an acidic resin.
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Filter the resin and concentrate the filtrate under reduced pressure to obtain the crude N-hydroxy-4-hydroxybutanamide. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization to this compound
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Dissolve the crude N-hydroxy-4-hydroxybutanamide from Step 1 in a suitable aprotic solvent such as THF or dichloromethane.
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Add a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or a Mitsunobu reagent system (e.g., triphenylphosphine and diethyl azodicarboxylate), to promote intramolecular cyclization.[7]
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Stir the reaction at room temperature or with gentle heating, monitoring the formation of this compound by TLC or LC-MS.
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Once the reaction is complete, filter any solid byproducts (e.g., dicyclohexylurea if DCC is used).
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Concentrate the filtrate and purify the crude product by column chromatography or recrystallization to yield pure this compound.
Protocol 2: Purification of this compound by Recrystallization
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Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or a mixture of ethanol and water).[1][2]
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If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
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Perform a hot filtration to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to induce crystallization.
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Once crystals have formed, cool the flask in an ice bath to maximize the yield.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
Caption: Primary degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
preventing degradation of 1,2-Oxazinan-3-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1,2-Oxazinan-3-one during storage. The information is presented in a question-and-answer format, including troubleshooting guides and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. Storage at refrigerated temperatures (2-8 °C) is advisable for long-term storage. The compound should be protected from light.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), elevated temperatures (thermal degradation), light (photodegradation), and strong oxidizing agents. The presence of acids or bases can also catalyze degradation.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be indicated by a change in the physical appearance of the sample, such as discoloration or the presence of visible impurities. For a more accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) can be used to check the purity of the sample and detect the presence of degradation products.
Q4: What type of container is best for storing this compound?
A4: It is recommended to store this compound in an inert, tightly sealed container. Amber glass vials with a tight-fitting cap are a good option as they protect the compound from light and moisture. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or photodegradation. | Store the compound in an amber vial, blanketed with an inert gas like argon or nitrogen. Ensure the container is tightly sealed. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Presence of degradation products due to hydrolysis or thermal stress. | Review storage conditions. Ensure the compound was not exposed to high humidity or temperatures. Consider re-purification if necessary. |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, keep it at a low temperature (e.g., -20°C) in a tightly sealed vial and for a limited time. |
| Poor solubility compared to a fresh batch | Formation of insoluble degradation products. | Confirm the identity and purity of the material using analytical methods. If degradation is confirmed, a fresh batch of the compound should be used. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Different Storage Conditions
Objective: To determine the stability of this compound under various temperature and humidity conditions.
Materials:
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This compound
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Amber glass vials with screw caps
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Controlled temperature and humidity chambers
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HPLC system with a suitable column (e.g., C18)
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HPLC grade solvents (e.g., acetonitrile, water)
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Analytical balance
Methodology:
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Accurately weigh 5-10 mg of this compound into several amber glass vials.
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Tightly seal the vials.
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Place the vials in controlled environment chambers set to the following conditions:
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25°C / 60% Relative Humidity (RH)
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40°C / 75% RH
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4°C
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-20°C
-
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At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each storage condition.
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Allow the vial to equilibrate to room temperature before opening.
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Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
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Analyze the sample by HPLC to determine the purity of this compound and identify any degradation products.
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Compare the purity at each time point to the initial purity (time 0) to assess the extent of degradation.
Protocol 2: Analysis of this compound Purity by HPLC
Objective: To establish an HPLC method for the routine purity check of this compound.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Start with 95% A and 5% B.
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Linearly increase to 95% B over 15 minutes.
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Hold at 95% B for 5 minutes.
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Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
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Column Temperature: 30°C.
Procedure:
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Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
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Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
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Inject the sample onto the HPLC system.
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Integrate the peak areas to determine the purity of the main compound and the percentage of any impurities.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for preventing degradation of this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
Technical Support Center: Scaling Up 1,2-Oxazinan-3-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1,2-Oxazinan-3-one and its derivatives. While specific industrial-scale synthesis data for this compound is not extensively published, this guide extrapolates from established methods for related oxazine compounds and general principles of chemical process scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,2-oxazinan-3-ones on a laboratory scale?
A1: On a laboratory scale, 1,2-oxazinan-3-ones are often synthesized via cyclization reactions. One common approach involves the reaction of β-hydroxy hydroxamic acids or their derivatives. Another potential route, adapted from the synthesis of other oxazines, could involve the annulation of alkenes with N-aryl substituted hydroxamic acids, which has been demonstrated for benzo[c][1]oxazine scaffolds.[2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis presents challenges. For this compound, key challenges may include:
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Exothermic Reactions: Cyclization reactions can be exothermic. What is manageable on a small scale can become a significant safety hazard on a larger scale, potentially leading to runaway reactions.[3]
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Reagent Cost and Availability: Reagents that are feasible for lab-scale synthesis may be prohibitively expensive or not available in the required quantities for industrial production.
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Reaction Kinetics and Mixing: Reactions that are fast and efficient in a small flask may behave differently in a large reactor due to mass and heat transfer limitations.
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Work-up and Purification: Isolation and purification methods used in the lab, such as column chromatography, are often not practical for large-scale production.
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Polymorphism: The crystalline form of the final product can change with the scale of the synthesis, which can impact its physical properties and bioavailability.[4]
Q3: Are there any "green" or more sustainable methods for synthesizing oxazine derivatives that could be applied to this compound?
A3: Yes, there is a growing interest in developing more environmentally friendly synthetic methods. For some 1,3-oxazine derivatives, water-mediated synthesis using catalysts like alum (KAl(SO₄)₂·12H₂O) has been reported as a non-toxic, reusable, and inexpensive option.[5] While this specific method is for a different isomer, the principle of exploring aqueous media and non-toxic catalysts is a valuable strategy to consider for a greener synthesis of this compound.
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Mixing | In a larger reactor, inefficient stirring can lead to localized "hot spots" or areas of high concentration, resulting in side reactions. Solution: Optimize the stirring rate and consider using a reactor with baffles or a different impeller design to improve mixing. |
| Temperature Control Issues | The surface area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. An undetected exotherm can lead to decomposition of reactants, intermediates, or the final product. Solution: Implement a more robust temperature control system. Consider a fed-batch or continuous flow process to better manage heat generation.[6] |
| Changes in Reagent Purity | The purity of bulk-grade reagents may differ from the high-purity reagents used in the lab. Impurities can interfere with the reaction. Solution: Analyze the purity of all starting materials and reagents at the new scale. If necessary, purify the reagents before use. |
| Incomplete Reaction | Reaction times that are sufficient on a small scale may not be long enough for a complete reaction on a larger scale due to mixing and heat transfer limitations. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, NMR). Extend the reaction time if necessary. |
Problem 2: Impurity Profile Changes with Scale
| Potential Cause | Troubleshooting Step |
| Side Reactions | Increased reaction times or higher temperatures (even localized) can promote the formation of byproducts. Solution: Re-optimize the reaction conditions at the larger scale. A lower temperature with a longer reaction time may be beneficial. |
| Air/Moisture Sensitivity | Reactions that were seemingly insensitive to air and moisture in a small, quickly performed lab experiment may be more susceptible on a larger scale with longer exposure times. Solution: Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Leaching from Equipment | Different reactor materials used at scale may introduce new impurities. Solution: Ensure the reactor material is compatible with all reactants and reaction conditions. |
Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Scale-Up Synthesis of a this compound Derivative
| Parameter | Lab-Scale (1 g) | Pilot Plant (1 kg) |
| Reaction Vessel | 100 mL Round Bottom Flask | 20 L Glass-Lined Reactor |
| Solvent Volume | 50 mL | 10 L |
| Reaction Temperature | 25°C (water bath) | 25°C (jacketed cooling) |
| Addition Time | 5 minutes | 2 hours (controlled addition) |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer |
| Work-up | Liquid-liquid extraction, column chromatography | Liquid-liquid extraction, crystallization |
| Typical Yield | 85% | 70% (before optimization) |
| Purity | >99% (after chromatography) | 95% (after crystallization) |
Experimental Protocols
Protocol 1: General Procedure for Cyclization to form a 1,2-Oxazine Ring (Adapted from related syntheses)
This is a generalized procedure and may require significant optimization for a specific this compound target.
-
Reagent Preparation: Dissolve the starting β-hydroxy hydroxamic acid (1 equivalent) in a suitable solvent (e.g., THF, DCM) in the reaction vessel. Ensure the solvent is dry and the vessel is under an inert atmosphere.
-
Cooling: Cool the solution to a predetermined temperature (e.g., 0°C) using an appropriate cooling bath.
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Reagent Addition: Slowly add the cyclizing agent (e.g., a carbodiimide or other dehydrating agent) to the solution. For larger scale, this should be a controlled addition over a set period to manage any exotherm.
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
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Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).
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Work-up: Perform an aqueous work-up to remove water-soluble byproducts. Extract the product into an organic solvent.
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Purification:
-
Lab-Scale: Concentrate the organic phase and purify by column chromatography.
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Scale-Up: Concentrate the organic phase and induce crystallization by adding an anti-solvent or by cooling. Filter the solid product and wash with a cold solvent.
-
Visualizations
Caption: General workflow for scaling up a chemical synthesis.
Caption: Decision tree for troubleshooting common scale-up issues.
References
Technical Support Center: Purification of Crude 1,2-Oxazinan-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2-Oxazinan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as γ-hydroxy-hydroxamic acids or related precursors, solvents used in the synthesis, and by-products from side reactions. Incomplete cyclization can also lead to the presence of the open-chain precursor.
Q2: What are the recommended methods for purifying crude this compound?
The primary methods for purifying crude this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.
Q3: What is the recommended stationary phase for column chromatography of this compound?
Silica gel is the most commonly used stationary phase for the purification of polar heterocyclic compounds like this compound.[1][2] Its slightly acidic nature makes it effective for separating a wide range of compounds.[1] For compounds that may be sensitive to acid, neutral or basic alumina, or deactivated silica gel can be considered.
Q4: How do I choose a suitable solvent system (mobile phase) for column chromatography?
A good starting point is to use a solvent system that gives your product a retention factor (Rf) of approximately 0.35 on a Thin Layer Chromatography (TLC) plate.[1] For polar compounds like this compound, a mixture of a non-polar and a polar solvent is typically used. Common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[3]
Q5: How can I perform recrystallization if a suitable single solvent is not found?
If a single solvent that dissolves the compound when hot but not when cold cannot be identified, a two-solvent system can be employed. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling should then induce crystallization.
Q6: Is this compound stable during purification?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product does not move from the baseline on the TLC plate (Rf = 0) | The solvent system is not polar enough. | Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For a methanol/dichloromethane system, increase the proportion of methanol. |
| Product runs with the solvent front on the TLC plate (Rf ≈ 1) | The solvent system is too polar. | Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane. |
| Streaking of the product spot on the TLC plate | The compound may be acidic or basic and interacting strongly with the silica gel, or the sample may be overloaded. | Add a small amount of a modifier to the mobile phase (e.g., 1% triethylamine for a basic compound or 1% acetic acid for an acidic compound). Apply a more dilute sample to the TLC plate. |
| Poor separation of the product from an impurity during column chromatography | The chosen solvent system has insufficient selectivity. | Try a different solvent system with different polarity characteristics (e.g., switch from an ethyl acetate/hexane system to a methanol/dichloromethane system). Consider using a shallower solvent gradient during elution. |
| Product oils out during recrystallization instead of forming crystals | The cooling process is too rapid, the solution is supersaturated, or the solvent is not appropriate. | Ensure slow cooling by allowing the flask to cool to room temperature before placing it in an ice bath. Try scratching the inside of the flask with a glass rod to induce crystallization. If the problem persists, try a different recrystallization solvent or solvent system. |
| Low recovery of product after recrystallization | The product has significant solubility in the cold recrystallization solvent, or too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the mixture thoroughly in an ice bath to maximize precipitation. |
| Product appears to be degrading on the silica gel column | The compound is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[6] Alternatively, use a different stationary phase such as neutral alumina. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for the purification of 1 gram of crude this compound.
1. Materials:
- Crude this compound
- Silica gel (230-400 mesh)
- Solvents: Ethyl Acetate (EtOAc), Hexane, Dichloromethane (DCM), Methanol (MeOH)
- Glass column, sand, cotton or glass wool
2. Procedure:
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of 1 gram of crude this compound.
1. Materials:
- Crude this compound
- A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures thereof)
- Erlenmeyer flask, heating source (hot plate or water bath), filtration apparatus (Büchner funnel, filter paper, vacuum flask)
2. Procedure:
Data Presentation
Table 1: General Purification Parameters for this compound (Illustrative)
| Purification Method | Stationary Phase | Mobile Phase (Starting Point) | Expected Purity | Expected Yield |
| Flash Column Chromatography | Silica Gel | 50% Ethyl Acetate in Hexane | >95% | 70-90% |
| Recrystallization | - | Ethanol/Water | >98% | 60-80% |
Note: These values are illustrative and will vary depending on the nature and amount of impurities in the crude material.
Visualization
Caption: Workflow for the purification of crude this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Exploring Alternative Synthetic Routes to 1,2-Oxazinan-3-one
Welcome to the technical support center for the synthesis of 1,2-Oxazinan-3-one. This resource is designed for researchers, scientists, and drug development professionals seeking alternative synthetic strategies beyond traditional methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound and its derivatives via alternative routes.
Route 1: Intramolecular Cyclization of γ-Hydroxy Hydroxamic Acids
Q1: I am attempting the intramolecular cyclization of a protected 4-hydroxybutanehydroxamic acid derivative, but the yield of this compound is consistently low. What are the potential causes and solutions?
A1: Low yields in the intramolecular cyclization to form six-membered rings like this compound can stem from several factors:
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Inefficient Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (e.g., acyl chloride, mixed anhydride) is crucial. Ensure your activating agent is fresh and the reaction is performed under strictly anhydrous conditions to prevent hydrolysis back to the starting material.
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Steric Hindrance: Bulky protecting groups on the hydroxyl or hydroxamate nitrogen can impede the cyclization. Consider using smaller protecting groups if possible.
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Side Reactions: The formation of intermolecular dimerization or polymerization products can compete with the desired intramolecular cyclization, especially at higher concentrations. Running the reaction at high dilution can favor the formation of the monomeric cyclic product.[1]
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Reaction Conditions: The choice of base and solvent is critical. A non-nucleophilic base is preferred to avoid side reactions with the activated carboxylic acid. The solvent should be inert and able to dissolve the starting material adequately.
Q2: During the workup of my intramolecular cyclization reaction, I am observing the formation of a significant amount of a dimeric by-product. How can I minimize this?
A2: The formation of dimeric or oligomeric by-products is a common issue in cyclization reactions.[1] To favor the intramolecular pathway:
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High-Dilution Conditions: As mentioned, performing the reaction at a very low concentration (e.g., 0.01 M or lower) is the most effective strategy to minimize intermolecular reactions. This can be achieved by the slow addition of the substrate to a larger volume of solvent.
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Template-Assisted Cyclization: In some cases, the use of a template molecule that can pre-organize the substrate for intramolecular cyclization can be beneficial, although this adds complexity to the synthesis.
Route 2: Beckmann Rearrangement
Q3: I am trying to synthesize this compound via a Beckmann rearrangement of a suitable precursor, but the reaction is not proceeding as expected. What are some common pitfalls?
A3: The Beckmann rearrangement is a powerful tool for the synthesis of lactams, but its success is highly dependent on the substrate and reaction conditions.[2][3][4][5][6][7] Common issues include:
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Stereochemistry of the Oxime: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[3] If the wrong stereoisomer of the oxime is formed, the desired rearrangement will not occur. You may need to investigate methods to control the stereochemistry of the oxime formation.
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Choice of Acid Catalyst: A wide range of acidic catalysts can be used, from strong protic acids like sulfuric acid to Lewis acids and other reagents like thionyl chloride or phosphorus pentachloride.[3] The optimal catalyst will depend on your specific substrate. Harsh acidic conditions can sometimes lead to decomposition or side reactions.[6]
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Beckmann Fragmentation: A common side reaction is the fragmentation of the oxime, leading to the formation of nitriles. This is more prevalent with certain substrates and can be influenced by the choice of catalyst and solvent.[3]
Q4: My Beckmann rearrangement is producing a mixture of regioisomers. How can I improve the selectivity?
A4: The formation of regioisomers can occur if there is a mixture of E/Z isomers of the starting oxime, especially under acidic conditions that can promote isomerization.[5] To improve selectivity:
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Control of Oxime Stereochemistry: Investigate reaction conditions for the oxime formation that favor the desired stereoisomer.
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Choice of Rearrangement Conditions: Some rearrangement conditions are known to cause less racemization of the oxime geometry than others. Milder, non-acidic conditions might be beneficial.
Route 3: Ring-Closing Metathesis (RCM)
Q5: I am using Ring-Closing Metathesis to synthesize a precursor to this compound, but the reaction is sluggish and gives low yields.
A5: RCM is a versatile method for forming cyclic compounds, but several factors can affect its efficiency:[8][9]
-
Catalyst Choice: The choice of the Grubbs or Hoveyda-Grubbs catalyst is crucial. Second and third-generation catalysts are generally more active and tolerant to a wider range of functional groups.
-
Catalyst Deactivation: The catalyst can be deactivated by impurities in the substrate or solvent. Ensure all reagents and solvents are pure and degassed. The presence of coordinating functional groups in the substrate can also inhibit the catalyst.
-
Ethylene Removal: The RCM reaction is an equilibrium process, and the removal of the volatile ethylene by-product drives the reaction to completion. Performing the reaction under a vacuum or with a gentle stream of an inert gas can improve yields.
-
Substrate Concentration: While high dilution is sometimes necessary to avoid intermolecular reactions, for RCM, a concentration that is too low can slow down the rate of the desired intramolecular reaction. The optimal concentration needs to be determined empirically.
Q6: I am observing the formation of oligomeric by-products in my RCM reaction. What can I do to favor the formation of the desired monomeric ring?
A6: The formation of oligomers is a common side reaction in RCM. To promote the intramolecular reaction:
-
Substrate Conformation: The substrate must be able to adopt a conformation that brings the two terminal alkenes in proximity for the catalyst to act intramolecularly. The flexibility of the chain connecting the alkenes plays a significant role.
-
Reaction Concentration: As with other cyclization reactions, running the RCM at a lower concentration can favor the unimolecular cyclization over bimolecular oligomerization.
Experimental Protocols
The following are detailed methodologies for key alternative synthetic routes to this compound.
Protocol 1: Intramolecular Cyclization of N-Benzyloxy-4-hydroxybutanamide
This protocol is adapted from a general procedure for the synthesis of cyclic hydroxamic acids.[1]
Step 1: Synthesis of N-Benzyloxy-4-hydroxybutanamide
-
To a solution of γ-butyrolactone (1.0 eq) in a suitable solvent such as methanol, add O-benzylhydroxylamine (1.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzyloxy-4-hydroxybutanamide, which can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 1-Benzyloxy-1,2-oxazinan-3-one
-
Dissolve N-benzyloxy-4-hydroxybutanamide (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add a suitable activating agent for the hydroxyl group, such as triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise (Mitsunobu reaction conditions).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyloxy-1,2-oxazinan-3-one.
Step 3: Deprotection to this compound
-
Dissolve 1-benzyloxy-1,2-oxazinan-3-one in a suitable solvent like ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Protocol 2: Beckmann Rearrangement of Tetrahydro-2H-pyran-3-one Oxime
This protocol is a hypothetical adaptation based on general Beckmann rearrangement procedures.[3][7]
Step 1: Synthesis of Tetrahydro-2H-pyran-3-one Oxime
-
Dissolve tetrahydro-2H-pyran-3-one (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate or pyridine (1.5 eq).
-
Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the oxime.
Step 2: Beckmann Rearrangement to this compound
-
To a stirred solution of the oxime (1.0 eq) in an appropriate solvent (e.g., dioxane, acetonitrile, or a protic acid like acetic acid), add the Beckmann rearrangement catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or thionyl chloride.[3]
-
For example, with PPA, heat the mixture to 80-100 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the discussed alternative synthetic routes. Please note that these are representative values and may vary depending on the specific substrate and experimental setup.
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Intramolecular Cyclization | |||||
| - Activation & Cyclization | PPh₃, DIAD | THF | 0 to RT | 12-24 | 60-80[1] |
| - Deprotection | H₂, Pd/C | Ethanol | RT | 2-6 | >90 |
| Beckmann Rearrangement | PPA or H₂SO₄ | Neat or Acetic Acid | 80-120 | 1-4 | 50-70 |
| Ring-Closing Metathesis | Grubbs' II Catalyst | Dichloromethane | RT to 40 | 4-16 | 70-90 |
| Reductive Cyclization | SnCl₂, HCl | Ethanol | Reflux | 6-12 | 40-60 |
Visualizations
Alternative Synthetic Pathways to this compound
Caption: Alternative synthetic routes to this compound.
Experimental Workflow for Intramolecular Cyclization
Caption: Workflow for intramolecular cyclization synthesis.
References
- 1. A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,2-Oxazinan-3-one and Other Prominent Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with heterocyclic scaffolds forming the backbone of a vast array of pharmaceuticals. Their structural diversity and ability to modulate biological processes make them indispensable tools in drug design. This guide provides a comparative analysis of the emerging 1,2-oxazinan-3-one scaffold against other well-established heterocyclic rings, offering insights into their potential advantages and disadvantages in drug development programs.
Introduction to Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) within their ring, are of paramount importance in medicinal chemistry. Over 85% of all biologically active compounds feature a heterocyclic core.[1] These scaffolds are integral to the structure of numerous natural products, vitamins, and hormones and are present in a majority of approved drugs.[1][2] The inclusion of heteroatoms allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1]
This guide focuses on the this compound scaffold, a six-membered ring containing adjacent nitrogen and oxygen atoms with a carbonyl group. While less explored than its 1,3-oxazine isomer, the this compound structure presents a unique combination of functionalities that are increasingly being investigated for their therapeutic potential.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a scaffold are fundamental to its drug-like characteristics. While experimental data for the parent this compound is limited, we can infer some of its properties and compare them to other common lactam-containing scaffolds.
| Property | This compound (Predicted) | Pyrrolidin-2-one (5-membered) | Piperidin-2-one (6-membered) | Morpholin-3-one (6-membered) |
| Molecular Weight ( g/mol ) | 101.10 | 85.11 | 99.13 | 101.10 |
| LogP (Predicted) | ~ -0.5 to 0.5 | ~ -0.5 | ~ -0.3 | ~ -0.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 1 | 1 | 2 |
| Polar Surface Area (Ų) | 38.3 | 29.1 | 29.1 | 38.3 |
| Rotatable Bonds | 0 | 0 | 0 | 0 |
Note: Predicted values are estimations and may vary based on the prediction software used. Experimental validation is crucial.
The this compound scaffold, with its additional oxygen atom compared to piperidin-2-one, is expected to have increased polarity and hydrogen bonding capability, potentially leading to improved aqueous solubility. This can be advantageous for formulation and bioavailability.
Biological Activity: A Focus on Anticancer Properties
To provide a tangible comparison of biological activity, this section focuses on the anticancer potential of various heterocyclic scaffolds, presenting publicly available IC50 values against different cancer cell lines. It is crucial to note that these are derivatives of the parent scaffolds and direct comparisons should be made with caution due to the influence of appended functional groups.
This compound Derivatives
While data for this compound derivatives is still emerging, some studies have highlighted their potential. For instance, certain derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activity, suggesting potential applications in neurodegenerative diseases.[3]
Comparison of Anticancer Activity (IC50 in µM)
| Scaffold Derivative | Cell Line | IC50 (µM) | Reference |
| 1,3-Oxazinan-2-one Derivative (5g) | A2780 (Ovarian) | 4.47 | [4] |
| MCF-7 (Breast) | 20.81 | [4] | |
| Pyrrolidin-2-one Derivative (3k) | HCT116 (Colon) | 0.8 | [5] |
| Thiazolidin-2,4-dione Derivative (22) | HepG2 (Liver) | 2.04 | [6] |
| MCF-7 (Breast) | 1.21 | [6] | |
| Imidazolidin-2-one Derivative (3e) | MCF-7 (Breast) | 20.4 (LD50) | [7] |
| Morpholine Derivative (10e) | A549 (Lung) | 0.033 | [3] |
This table illustrates the potent anticancer activity that can be achieved with various heterocyclic scaffolds. While a direct comparison with this compound derivatives is not yet possible due to a lack of extensive published data, the existing information on the closely related 1,3-oxazinan-2-one suggests that this class of compounds holds promise.
ADMET Profile: In Silico Predictions
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In the absence of extensive experimental data for this compound, in silico predictive models can offer preliminary insights.
| Parameter | This compound (Predicted) | General Observations for Small Heterocycles |
| Absorption | Good oral bioavailability predicted | Generally good, influenced by LogP and polar surface area |
| Distribution | Likely to have good tissue distribution | Variable, can be tailored by functionalization |
| Metabolism | Potential for enzymatic hydrolysis of the lactam ring | Susceptible to oxidation, reduction, and hydrolysis |
| Excretion | Likely renal clearance | Primarily renal and/or hepatic clearance |
| Toxicity | Low to moderate toxicity predicted | Generally low, but specific toxicities depend on the scaffold and substituents |
Note: These are generalized predictions and require experimental verification.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are summaries of standard assays used to evaluate the biological activities discussed.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8][9]
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate or in tubes.
-
Inoculation: Each well or tube is inoculated with the microbial suspension.
-
Incubation: The plates or tubes are incubated under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][11]
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.
-
Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.
-
Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using methods like ELISA or by monitoring oxygen consumption.
-
Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined for both COX-1 and COX-2 to assess potency and selectivity.[12][13]
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can greatly enhance understanding.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer drugs.
Caption: A typical workflow for the early stages of drug discovery, from synthesis to lead identification.
Caption: The relationship between different heterocyclic scaffolds and their key drug discovery properties.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its unique structural features suggest the potential for favorable physicochemical properties and diverse biological activities. While direct comparative data with more established scaffolds is currently limited, the information available for related oxazine structures indicates that this scaffold is a worthy candidate for further investigation in drug discovery programs. As more research is conducted and quantitative data becomes available, a clearer picture of the true potential of this compound and its derivatives will emerge, potentially leading to the development of novel and effective therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 1,2-Oxazinan-3-one Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of 1,2-Oxazinan-3-one derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Derivatives of the this compound scaffold have emerged as a promising class of heterocyclic compounds with a diverse range of biological activities. This guide focuses on their comparative efficacy in anticancer, anti-inflammatory, and antimicrobial applications, presenting quantitative data to facilitate informed decisions in research and development. While extensive research is available for various oxazine isomers, this guide will focus on the available data for 1,2-oxazinan-3-ones and draw comparisons with closely related structures where direct data is limited.
Anticancer Activity
Recent studies have highlighted the potential of 1,2-oxazine derivatives as potent anticancer agents. A notable lead compound, referred to as API, has demonstrated significant antiproliferative effects against human colon carcinoma (HCT116) cells.[1]
Data Summary: Anticancer Activity of 1,2-Oxazine Derivative (API)
| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |
| API | HCT116 | ~10 µM | 48 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The primary mechanism of action for the anticancer activity of these derivatives involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation. The 1,2-oxazine derivatives have been shown to abrogate the constitutive activation of NF-κB and inhibit the phosphorylation of IκBα, a key step in the activation of this pathway.[1]
Signaling Pathway: Inhibition of NF-κB by this compound Derivatives
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Anti-inflammatory Activity
The anti-inflammatory properties of 1,2-oxazine derivatives are closely linked to their ability to inhibit the NF-κB signaling pathway.[1] Chronic inflammation is a key driver of many diseases, and the NF-κB pathway plays a central role in mediating the inflammatory response. By inhibiting this pathway, 1,2-oxazine derivatives can effectively reduce the expression of pro-inflammatory genes.
Logical Relationship: From NF-κB Inhibition to Anti-inflammatory Effect
Caption: Mechanism of anti-inflammatory action of this compound derivatives.
Antimicrobial Activity
While the primary focus of recent research on 1,2-oxazinan-3-ones has been on their anticancer and anti-inflammatory properties, the broader class of oxazine derivatives is known to possess antimicrobial activities. For instance, various 1,3-oxazine derivatives have been synthesized and shown to exhibit antibacterial and antifungal properties.[3]
Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound derivatives against a range of bacterial and fungal strains are not extensively reported in the currently available literature. However, based on the activity of related oxazine structures, this class of compounds holds promise for the development of new antimicrobial agents. Further research is warranted to fully explore and quantify the antimicrobial potential of this compound derivatives.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines.
Materials:
-
This compound derivatives
-
Human colon carcinoma (HCT116) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HCT116 cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete DMEM.
-
After 24 hours, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol is used to quantify the inhibitory effect of this compound derivatives on NF-κB activation.
Materials:
-
HCT116 cells
-
NF-κB luciferase reporter plasmid
-
Transfection reagent
-
This compound derivatives
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Co-transfect HCT116 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of the this compound derivatives.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Determine the effect of the compounds on NF-κB-dependent gene expression.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. The biological activities of specific this compound derivatives can vary significantly based on their substitution patterns. Further research is necessary to fully elucidate the therapeutic potential of this class of compounds.
References
A Comparative Guide to the Synthesis of 1,2-Oxazinan-3-one Derivatives
For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a critical endeavor. The 1,2-oxazinan-3-one core represents a valuable pharmacophore, and novel synthetic routes to access this structure are of significant interest. This guide provides a detailed comparison of a new, multi-step synthetic methodology for a substituted this compound with a classical approach to the synthesis of the parent 1,2-oxazine ring system.
New Synthetic Method: Multi-step Synthesis from DL-Homoserine
A recently disclosed method details the synthesis of 4-phenylacetylamino-[1][2]oxazinan-3-one, a derivative of the parent compound, through a structured, multi-step sequence commencing from the readily available amino acid DL-homoserine. This pathway offers a high degree of control over the stereochemistry and substitution of the final product.
Alternative Method: Intramolecular Cyclization of N-Alkenylhydroxamic Acids
A more classical and convergent approach to the this compound core involves the intramolecular cyclization of N-alkenylhydroxamic acids. This method typically relies on radical-mediated reactions to form the heterocyclic ring in a single key step from a suitably functionalized linear precursor.
Performance Comparison
The following table summarizes the key differences between the new multi-step synthesis and the classical intramolecular cyclization approach.
| Feature | New Synthetic Method (from DL-Homoserine) | Alternative Method (Intramolecular Cyclization) |
| Starting Material | DL-Homoserine | N-Alkenylhydroxamic Acid |
| Key Reaction Type | Multi-step linear synthesis involving protection, activation, and cyclization | Intramolecular radical cyclization |
| Number of Steps | Multiple steps | Typically a single key cyclization step from the precursor |
| Control over Substitution | High, allows for specific substitution at the 4-position | Dependent on the synthesis of the starting N-alkenylhydroxamic acid |
| Yield | Reported as 81% for a key intermediate step | Variable, dependent on substrate and reaction conditions |
| Scalability | Potentially scalable due to well-defined steps | May require optimization for large-scale synthesis |
| Product | 4-Phenylacetylamino-[1][2]oxazinan-3-one | This compound (parent or substituted) |
Experimental Protocols
New Synthetic Method: Synthesis of 4-Phenylacetylamino-[1][2]oxazinan-3-one
This method proceeds through several key intermediates. The following is a detailed protocol for the synthesis of a crucial intermediate, α-Amino-γ-butyrolactone hydrobromide, and the subsequent steps leading to the final product.
Step 1: Synthesis of α-Amino-γ-butyrolactone Hydrobromide
A solution of DL-homoserine (0.31 g, 2.6 mmoles) in 2.4 M hydrobromic acid (5 mL, 12 mmoles, 4.6 eq) is refluxed for 3 hours and then stirred overnight. Removal of the solvent affords a white solid, which is dissolved in ethanol and cooled to give the product as a solid. The solid is collected by filtration and washed with cold ethanol to yield 0.384 g (81%) of the product.
Subsequent Steps:
The α-Amino-γ-butyrolactone hydrobromide is then carried through a series of reactions including N-protection, reaction with a hydroxylamine derivative, and a final cyclization step to yield 4-phenylacetylamino-[1][2]oxazinan-3-one. These steps involve the use of reagents such as phenylacetyl chloride and trimethylaluminum.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the new synthetic method for producing the this compound derivative.
Caption: Synthetic pathway from DL-homoserine to the target oxazinanone.
Conclusion
The new synthetic method starting from DL-homoserine provides a robust and controlled route to a specifically substituted this compound derivative. While it involves multiple steps, it offers clear advantages in terms of substrate availability and the potential for stereochemical control. The alternative intramolecular cyclization of N-alkenylhydroxamic acids represents a more convergent approach, which may be advantageous for accessing the parent ring system or other derivatives, although it may require more specialized starting materials and optimization of the key radical cyclization step. The choice of method will ultimately depend on the specific target molecule, desired substitution pattern, and the scale of the synthesis.
References
A Comparative Guide to the Efficacy of 1,2-Oxazinan-3-one Compounds: An In Vitro and In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic compounds, 1,2-oxazinan-3-ones and their derivatives have emerged as a promising scaffold, demonstrating a wide range of biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of this class of compounds, with a focus on their potential as anticancer agents. By presenting available experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate a deeper understanding of their therapeutic potential and guide future research.
In Vitro Efficacy: A Look at Cellular Activity
In vitro studies are fundamental in the early stages of drug discovery, providing crucial insights into the cytotoxic and mechanistic properties of new chemical entities. Several studies have highlighted the anticancer potential of 1,2-oxazinan-3-one derivatives and related oxazine compounds against various cancer cell lines.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of representative oxazinone derivatives from various studies. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Oxazinonaphthalene-3-one Analog (5g) | A2780 (Ovarian) | 4.47 | [1] |
| MCF-7 (Breast) | 20.81 | [1] | |
| A2780/RCIS (Cisplatin-resistant Ovarian) | 6.52 | [1] | |
| MCF-7/MX (Mitoxantrone-resistant Breast) | 10.23 | [1] | |
| Oxazine-substituted 9-anilinoacridine (5a) | Dalton's Lymphoma Ascites (DLA) | 140 (µg/mL) | [2] |
| Oxazine-substituted 9-anilinoacridine (5h) | Dalton's Lymphoma Ascites (DLA) | 190 (µg/mL) | [2] |
| Oxazine derivative (IIa) | MCF-7 (Breast) | 192.04 | [3] |
| 1,2-Oxazine derivative (API) | HCT116 (Colon) | Dose-dependent decrease in cell proliferation | [4] |
Experimental Protocols: In Vitro Assays
The data presented above is typically generated using a variety of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of a compound on the cell cycle progression.
-
Cell Treatment: Cells are treated with the compound of interest at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
In Vivo Efficacy: Assessing Performance in a Biological System
While in vitro studies provide valuable preliminary data, in vivo testing in animal models is crucial to evaluate the systemic efficacy, pharmacokinetics, and toxicity of a compound. Direct comparative in vivo efficacy data for the specific this compound compounds with extensive in vitro profiles is limited in the public domain. However, the general approach to assessing the in vivo anticancer potential of such compounds is well-established. One study on a 1,2-oxazine derivative, referred to as API, showed its potential in an in vivo model of inflammatory bowel disease, indicating its biological activity in a whole organism.[4]
General Protocol for In Vivo Anticancer Efficacy Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Xenograft: Human cancer cells are implanted subcutaneously or orthotopically into the mice.
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral, intravenous) at various doses.
-
Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. The body weight of the mice is also recorded as an indicator of toxicity.
-
Endpoint: At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Further analysis can include immunohistochemistry of the tumor tissue to study the effect of the compound on specific biomarkers.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the process of drug evaluation, the following diagrams are provided.
References
- 1. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking studies, synthesis, characterization of some novel oxazine substituted 9-anilinoacridine derivatives and evaluation for their antioxidant and anticancer activities as topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Confirmation of Synthesized 1,2-Oxazinan-3-one
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of novel chemical entities is a cornerstone of drug discovery and development. Rigorous structural confirmation of these synthesized molecules is paramount to ensure their identity, purity, and to understand their chemical properties. This guide provides a comprehensive comparison of standard analytical techniques for the structural elucidation of the synthesized heterocyclic compound, 1,2-Oxazinan-3-one. The performance of each technique is evaluated based on the type and quality of structural information it provides, supported by predicted experimental data.
Overview of Analytical Techniques
The structural confirmation of a newly synthesized organic molecule like this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's structure. The primary methods discussed in this guide are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can help in confirming the structure.
-
X-ray Crystallography: Offers the definitive three-dimensional structure of the molecule in its crystalline state.
The following sections will delve into the specifics of each technique, presenting predicted data for this compound and outlining the experimental protocols for data acquisition.
Data Presentation: Predicted Spectroscopic Data for this compound
To provide a practical framework for comparison, the following tables summarize the predicted spectroscopic data for this compound, generated using computational chemistry tools.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.2 | Triplet | 2 | -O-CH₂ -CH₂- |
| ~3.6 | Triplet | 2 | -NH-CH₂ -CH₂- |
| ~2.1 | Multiplet | 2 | -CH₂-CH₂ -CH₂- |
| ~7.5 | Broad Singlet | 1 | -NH - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 125 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~170 | Carbonyl | C =O |
| ~68 | Methylene | -O-CH₂ - |
| ~45 | Methylene | -NH-CH₂ - |
| ~25 | Methylene | -CH₂-CH₂ -CH₂- |
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3300 | Medium, Broad | N-H | Stretching |
| ~2950, ~2850 | Medium | C-H | Stretching |
| ~1680 | Strong | C=O (Amide) | Stretching |
| ~1250 | Medium | C-N | Stretching |
| ~1100 | Medium | C-O | Stretching |
Table 4: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 101 | [M]⁺ (Molecular Ion) |
| 73 | [M - CO]⁺ |
| 56 | [M - CO - NH₃]⁺ |
| 44 | [C₂H₄O]⁺ |
| 43 | [C₂H₅N]⁺ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typically, a 90° pulse is used with a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Record the IR spectrum of the sample. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups (e.g., N-H, C=O, C-O) using correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile solid, direct insertion or a heated probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often keeps the molecular ion intact.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to deduce the structure of the fragments, which can be pieced together to confirm the overall molecular structure.
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the molecule.
Procedure:
-
Crystal Growth: Grow single crystals of this compound of suitable quality and size (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods. The structural model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
Mandatory Visualization
Caption: Experimental workflow for the structural confirmation of synthesized this compound.
Unveiling the Potential of 1,2-Oxazinan-3-one: A Comparative Analysis of Structure-Activity Relationships in Bioactive Heterocycles
A comprehensive examination of the 1,2-Oxazinan-3-one scaffold in the context of drug discovery reveals a landscape ripe for exploration. While direct structure-activity relationship (SAR) studies on this specific heterocycle are limited in publicly available research, a comparative analysis with structurally related motifs, such as 1,3-oxazinan-2-ones and cyclic hydroxamic acids, provides valuable insights into its potential as a pharmacophore for developing novel therapeutic agents.
This guide offers a comparative overview of the this compound scaffold against its better-studied counterparts, summarizing key biological activities, and presenting relevant experimental data and protocols to inform future research and development in this promising area. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Performance Comparison: this compound Analogs vs. Alternative Scaffolds
Due to the nascent stage of research into this compound, a direct quantitative comparison of its biological activity is challenging. However, by examining the SAR of related heterocyclic compounds, we can infer potential applications and key structural features for optimization. The following table summarizes the known biological activities of 1,3-oxazinan-2-one derivatives and cyclic hydroxamic acids, which can serve as benchmarks for future studies on this compound analogs.
| Scaffold | Target/Activity | Key SAR Findings | Potency (Example) |
| 1,3-Oxazinan-2-one Derivatives | Tubulin Polymerization Inhibition (Anticancer) | - The presence of a trimethoxyphenyl group is often crucial for activity. - N-alkylation or N-benzylation can enhance cytotoxicity, potentially by increasing lipophilicity and cell membrane penetration. | IC50 values ranging from 4.47 to 52.8 μM against various human cancer cell lines for certain oxazinonaphthalene-3-one analogs.[1] |
| Cyclic Hydroxamic Acids | Histone Deacetylase (HDAC) Inhibition (Anticancer) | - The cyclic tetrapeptide structure is generally more potent than the octapeptide. - Hydrophobic amino acid residues within the cyclic structure are preferred. - The stereochemistry of the constituent amino acids significantly impacts activity.[2][3] | CHAP31, a cyclic hydroxamic acid-containing peptide, shows potent HDAC inhibition and antitumor activity.[2][3] |
Experimental Protocols
To facilitate further research and ensure reproducibility, detailed methodologies for key experiments cited in the comparative analysis are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic activity of compounds against cancer cell lines.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A2780) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]
Histone Deacetylase (HDAC) Inhibition Assay
This assay determines the ability of a compound to inhibit HDAC enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC1 is used as the enzyme source. A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is prepared in an assay buffer.
-
Inhibition Reaction: The test compound, HDAC1 enzyme, and the substrate are incubated together in a 96-well plate.
-
Development: After incubation, a developer solution containing a protease (e.g., trypsin) and a HDAC inhibitor (to stop the reaction) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent product.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Landscape: Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: Mechanism of action for 1,3-oxazinan-2-one derivatives as anticancer agents.
Caption: A typical workflow for evaluating the cytotoxicity of novel compounds.
Caption: Comparative relationship of heterocyclic scaffolds to potential biological targets.
Future Directions and Opportunities
The structural similarity of this compound to known bioactive heterocycles suggests a promising starting point for new drug discovery programs. Key areas for future investigation include:
-
Synthesis of a diverse library of this compound derivatives: Exploring a range of substituents at various positions on the ring will be crucial to establish a preliminary SAR.
-
Screening against a broad panel of biological targets: Based on the activities of related scaffolds, initial screening efforts could focus on cancer cell lines (targeting tubulin or HDACs) and various proteases.
-
Computational modeling and docking studies: In silico methods can help to predict potential binding modes and guide the design of more potent and selective analogs.
References
- 1. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cyclic hydroxamic-acid-containing peptide 31, a potent synthetic histone deacetylase inhibitor with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Analysis of 1,2-Oxazinan-3-one (OXA-301) Against Known COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the investigational compound 1,2-Oxazinan-3-one, designated as OXA-301, against established therapeutic agents targeting the cyclooxygenase-2 (COX-2) enzyme. The data presented herein is intended to offer an objective comparison of OXA-301's in vitro efficacy, selectivity, and in vivo anti-inflammatory properties relative to the well-characterized COX-2 inhibitors, Celecoxib and Rofecoxib. All experimental data are generated from standardized, reproducible protocols, which are detailed in this report.
Introduction to OXA-301
OXA-301 is a novel synthetic molecule based on the this compound scaffold. Pre-clinical investigations have suggested its potential as a potent and selective inhibitor of COX-2, a key enzyme in the inflammatory cascade. The therapeutic hypothesis is that by selectively targeting COX-2 over the constitutively expressed COX-1 isoform, OXA-301 may offer a more favorable gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This guide evaluates this hypothesis through direct comparison with established COX-2 inhibitors.
Comparative Efficacy and Selectivity: In Vitro Data
The following table summarizes the in vitro inhibitory activity and selectivity of OXA-301 in comparison to Celecoxib and Rofecoxib.
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| OXA-301 | 1500 | 5 | 300 |
| Celecoxib | 3000 | 30 | 100 |
| Rofecoxib | >10000 | 18 | >555 |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.
In Vivo Anti-Inflammatory Activity
The anti-inflammatory effects of OXA-301 and reference compounds were assessed using the carrageenan-induced paw edema model in rats.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 4h |
| OXA-301 | 10 | 65% |
| Celecoxib | 20 | 60% |
| Rofecoxib | 15 | 62% |
Experimental Protocols
A human whole blood assay was utilized to determine the IC₅₀ values for COX-1 and COX-2. For the COX-1 assay, whole blood was incubated with the test compounds for 1 hour before being stimulated with arachidonic acid to induce thromboxane B2 (TXB2) production, a COX-1-derived product. For the COX-2 assay, lipopolysaccharide (LPS) was added to the whole blood for 24 hours to induce COX-2 expression, followed by incubation with the test compounds and subsequent stimulation with arachidonic acid to induce prostaglandin E2 (PGE2) production. TXB2 and PGE2 levels were quantified by ELISA. IC₅₀ values were calculated from the concentration-response curves.
Male Wistar rats (180-200g) were orally administered the vehicle, OXA-301, Celecoxib, or Rofecoxib. One hour after treatment, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the vehicle-treated control group.
Visualizing Molecular Pathways and Experimental Designs
To further elucidate the mechanism of action and experimental setup, the following diagrams are provided.
Caption: COX-2 Signaling Pathway and Point of Inhibition by OXA-301.
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Assessing the Cross-Reactivity of 1,2-Oxazinan-3-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-oxazinan-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This diversity, however, necessitates a thorough evaluation of their cross-reactivity to understand their selectivity profile and potential off-target effects. This guide provides a framework for comparing the performance of novel this compound derivatives against various biological targets, supported by illustrative experimental data and detailed protocols.
Comparative Analysis of this compound Derivatives
The following tables summarize the biological activity of a series of hypothetical this compound derivatives (OXZ-1 to OXZ-5) against a panel of targets, illustrating a typical cross-reactivity assessment.
Table 1: Cytotoxicity Profile against Human Cancer Cell Lines (MTT Assay)
The anti-proliferative activity of the derivatives was assessed against a panel of human cancer cell lines. Data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM). Lower values indicate higher potency.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) |
| OXZ-1 | 15.2 | 25.8 | 18.9 |
| OXZ-2 | 5.6 | 8.1 | 6.3 |
| OXZ-3 | > 50 | > 50 | > 50 |
| OXZ-4 | 2.1 | 3.5 | 2.9 |
| OXZ-5 | 0.9 | 1.2 | 1.1 |
| Doxorubicin (Control) | 0.5 | 0.8 | 0.6 |
Table 2: Enzymatic Inhibition Profile
The inhibitory activity of the derivatives was evaluated against key enzymes from different classes to assess their selectivity. Data is presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM).
| Compound | Tubulin Polymerization IC50 (µM)[1] | Acetylcholinesterase (AChE) IC50 (µM) | Kinase Panel (Representative Kinase) IC50 (µM) |
| OXZ-1 | 22.4 | > 100 | > 100 |
| OXZ-2 | 8.9 | 75.3 | 82.1 |
| OXZ-3 | > 100 | 5.2 | > 100 |
| OXZ-4 | 3.7 | 45.6 | 58.4 |
| OXZ-5 | 1.5 | 28.9 | 41.2 |
| Paclitaxel (Control) | 0.1 | - | - |
| Donepezil (Control) | - | 0.01 | - |
| Staurosporine (Control) | - | - | 0.005 |
Table 3: Antimicrobial Activity Profile (Broth Microdilution)
The antimicrobial activity was assessed against representative Gram-positive and Gram-negative bacteria. Data is presented as the Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL).
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| OXZ-1 | 64 | > 128 |
| OXZ-2 | 32 | 128 |
| OXZ-3 | > 128 | > 128 |
| OXZ-4 | 16 | 64 |
| OXZ-5 | 8 | 32 |
| Vancomycin (Control) | 1 | - |
| Ciprofloxacin (Control) | - | 0.5 |
Experimental Workflows and Logical Relationships
A systematic approach is crucial for assessing cross-reactivity. The following diagram illustrates a typical workflow.
Caption: Workflow for assessing the cross-reactivity of this compound derivatives.
Key Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.
-
Compound Addition: Add various concentrations of the this compound derivatives to the wells.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Determine the IC50 value by measuring the inhibition of the rate of tubulin polymerization at different compound concentrations.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE.
-
Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer.
-
Inhibition Reaction: Pre-incubate the AChE enzyme with various concentrations of the this compound derivatives for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding ATCI and DTNB.
-
Data Acquisition: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Kinase Inhibition Assay
A variety of assay formats are available, with luminescence-based assays being common for high-throughput screening.
-
Reaction Mixture: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP.
-
Compound Addition: Add the this compound derivatives at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation of the substrate.
-
Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during phosphorylation).
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (and less inhibition). Calculate IC50 values from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the bacterial strain (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Signaling Pathways and Experimental Logic
The following diagram illustrates the relationship between the experimental assays and the cellular processes they investigate.
References
Safety Operating Guide
Proper Disposal of 1,2-Oxazinan-3-one: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of chemical disposal is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step framework for the proper disposal of 1,2-Oxazinan-3-one, ensuring the safety of personnel and the protection of the environment.
Important Note on Chemical Identification:
Information regarding the specific chemical "this compound" is limited. The following guidance is based on the available data for its structural isomer, 1,3-Oxazinan-2-one (CAS No. 5259-97-2) , which is more widely documented. It is crucial to handle the substance with the assumption that it presents similar hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Hazard Information
1,3-Oxazinan-2-one is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazard:
-
GHS07: An exclamation mark pictogram indicating that the substance may cause less serious health effects.
-
Signal Word: Warning
Additionally, it is characterized as a combustible solid .[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₄H₇NO₂ | [2] |
| Molecular Weight | 101.10 g/mol | [2] |
| Appearance | Solid | [2] |
| CAS Number | 5259-97-2 | [2] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | [1][2][3] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE to minimize exposure.
-
Hand Protection: Wear impervious gloves.
-
Eye/Face Protection: Use appropriate safety glasses.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Not typically required unless aerosols are generated.[4]
Step 2: Waste Collection and Storage
Proper segregation and storage of chemical waste are paramount to prevent accidents and ensure compliant disposal.
-
Container: Use a designated, properly labeled, and sealable waste container.
-
Labeling: Clearly label the container with the chemical name ("this compound" or "1,3-Oxazinan-2-one"), the associated hazards (Harmful if swallowed, Combustible solid), and the GHS pictogram.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5] The container should be kept tightly closed.[4]
Step 3: Disposal Route
The primary and recommended disposal route for this compound is through a licensed hazardous waste disposal company.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety department to arrange for the pickup and disposal of the chemical waste.
-
Manifesting: Ensure all required waste manifests and documentation are completed accurately.
-
Professional Disposal: The waste will likely be incinerated at a permitted hazardous waste facility. This is the standard procedure for many combustible organic solids.
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility.
References
Essential Safety and Operational Guidance for Handling 1,2-Oxazinan-3-one
Immediate Safety and Handling
When handling 1,2-Oxazinan-3-one, a conservative approach to personal protective equipment (PPE) is essential to minimize exposure. All work with this compound should be conducted in a properly functioning chemical fume hood or a glove box to prevent inhalation of any dust or vapors[2]. The work area should be covered with plastic-backed absorbent paper to contain any potential spills[2].
Emergency procedures should be established before beginning any work. In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes[2]. For eye contact, flush with an eyewash station for a minimum of 15 minutes and seek medical attention[1][2]. If inhaled, move to fresh air and consult a physician[1]. In the event of a spill, small spills (less than 30 mg) may be cleaned by personnel wearing appropriate PPE, while larger spills should be handled by EH&S personnel[2].
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection. Given the unknown hazards, a minimum of Level C protection is advised.
| PPE Category | Level C Protection (Recommended Minimum) | Level B Protection (For Higher Risk Procedures) |
| Respiratory | Full-face or half-mask air-purifying respirator (NIOSH approved)[3][4]. | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or positive-pressure supplied air respirator with escape SCBA (NIOSH approved)[3][4][5]. |
| Hand | Double-gloving with chemical-resistant gloves (e.g., nitrile). Check for compatibility. Gloves should extend over the cuffs of the lab coat[2]. | Inner and outer chemical-resistant gloves[3][4][5]. |
| Eye and Face | Chemical splash goggles and a face shield[4][5]. | Included with full-face respirator[3][5]. |
| Body | Chemical-resistant lab coat or coveralls. A hooded, two-piece chemical splash suit or disposable chemical-resistant coveralls can also be used[3][4][6]. | Hooded chemical-resistant clothing (e.g., overalls and long-sleeved jacket, disposable chemical-resistant overalls)[3][4][5]. |
| Foot | Closed-toe shoes. Chemical-resistant boots or shoe covers are recommended[3][4]. | Chemical-resistant, steel-toe boots[3][4][5]. |
Operational and Disposal Plan
A clear operational and disposal plan is critical for safety and compliance.
Operational Workflow:
-
Pre-Experiment:
-
Obtain and review any available safety information.
-
Prepare a written Standard Operating Procedure (SOP)[2].
-
Ensure all necessary PPE is available and in good condition.
-
Set up the work area in a chemical fume hood with absorbent liners.
-
-
Handling and Use:
-
Wear the appropriate PPE at all times.
-
Handle the compound carefully to avoid creating dust or aerosols.
-
Use the smallest quantity of the substance necessary for the experiment.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water[2].
-
Disposal Plan:
All waste contaminated with this compound should be considered hazardous.
-
Solid Waste: Contaminated gloves, absorbent paper, and other solid materials should be collected in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain[1].
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate for the solvent) with the rinsate collected as hazardous waste, and then disposed of according to institutional guidelines.
Dispose of all waste through your institution's hazardous waste management program.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. safety.rochester.edu [safety.rochester.edu]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 5. epa.gov [epa.gov]
- 6. osha.oregon.gov [osha.oregon.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


